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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-Ethyl-2-Methoxybenzamide: Chemical Structure, Molecular Properties, and Synthesis

Executive Summary N-ethyl-2-methoxybenzamide (CAS: 91341-99-0) is a highly versatile synthetic intermediate and foundational pharmacophore in medicinal chemistry. Characterized by its substituted benzamide core, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-2-methoxybenzamide (CAS: 91341-99-0) is a highly versatile synthetic intermediate and foundational pharmacophore in medicinal chemistry. Characterized by its substituted benzamide core, this compound serves as a critical building block in the development of neuroleptics, antiemetics, and targeted receptor antagonists (such as dopamine D2/D3 receptor modulators). This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating synthetic workflow designed for high-yield isolation in drug development settings.

Chemical Identity and Structural Causality

The structural integrity of N-ethyl-2-methoxybenzamide is defined by two primary functional groups attached to the aromatic ring: an ethyl-substituted amide and an ortho-methoxy group.

The Ortho-Methoxy Effect (Causality in Drug Design): In medicinal chemistry, the placement of the methoxy group at the ortho position relative to the amide is not merely a steric choice; it is a conformational lock. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, interacting with the hydrogen bond donor of the amide nitrogen (NH). This intramolecular hydrogen bonding forms a pseudo-six-membered ring, restricting the rotation of the aryl-carbonyl bond. Consequently, the amide group is held coplanar to the phenyl ring. This coplanarity is a strict geometric requirement for optimal binding affinity in the hydrophobic pockets of dopamine receptors, a principle widely utilized in the design of drugs like metoclopramide and sulpiride .

SAR_Logic A Ortho-Methoxy Group (-OCH3) C Intramolecular H-Bond (Pseudo 6-Membered Ring) A->C H-Bond Acceptor B Amide NH Group (-NH-CH2CH3) B->C H-Bond Donor D Coplanar Conformation (Aryl & Carbonyl) C->D Restricts Rotation E Enhanced Target Affinity (e.g., D2/D3 Receptors) D->E Pharmacophore Alignment

Logical relationship of the ortho-methoxy effect on conformational locking and target affinity.

Molecular Weight and Physicochemical Properties

Accurate physicochemical profiling is essential for predicting pharmacokinetic behavior (ADME) during early-stage drug development. N-ethyl-2-methoxybenzamide perfectly aligns with Lipinski's Rule of Five, making it an ideal fragment for lead optimization and library hybridization .

Quantitative Data Summary:

PropertyValueStructural Implication
IUPAC Name N-ethyl-2-methoxybenzamideStandardized nomenclature
CAS Registry Number 91341-99-0Unique identifier for sourcing
Molecular Formula C10H13NO2Core atomic composition
Molecular Weight 179.22 g/mol Low MW allows for extensive functionalization
SMILES CCNC(=O)c1ccccc1OCComputational modeling input
H-Bond Donors 1 (Amide NH)Facilitates target protein interaction
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)Enables intramolecular and intermolecular bonding

Mechanistic Synthesis Workflow

The synthesis of N-ethyl-2-methoxybenzamide from 2-methoxybenzoic acid requires a highly controlled, two-step amidation protocol. The following methodology avoids expensive coupling agents (e.g., HATU, EDC) by leveraging the highly reactive acyl chloride intermediate, ensuring scalability and cost-effectiveness.

Step-by-Step Experimental Protocol

Step 1: Acyl Chloride Formation (Electrophilic Activation)

  • Reagents: Suspend 2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the carboxylic acid into 2-methoxybenzoyl chloride.

  • Self-Validation: The reaction progress is visually self-validating. The evolution of SO2 and HCl gases will cause bubbling. Once the bubbling ceases and the solution becomes homogenous, the activation is complete.

Step 2: Nucleophilic Acyl Substitution (Amidation)

  • Reagents: Cool the reaction mixture to 0 °C. Dropwise, add a solution of ethylamine (1.5 eq) and triethylamine (TEA, 2.0 eq) in DCM.

  • Causality: The addition of TEA is structurally critical. As ethylamine attacks the acyl chloride, one equivalent of HCl is generated. Without TEA, this HCl would protonate the remaining ethylamine, forming a non-nucleophilic ethylammonium salt and stalling the reaction at a maximum 50% yield. TEA acts as a sacrificial acid scavenger, driving the reaction to completion. The 0 °C environment suppresses exothermic side reactions and prevents the degradation of the acyl chloride.

Step 3: Orthogonal Workup and Isolation

  • Protocol: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Causality & Validation: This washing sequence is a self-validating purification system. The 1M HCl wash selectively removes unreacted ethylamine and TEA as water-soluble hydrochloride salts. The subsequent NaHCO3 wash neutralizes any residual acid chloride, converting it back to the water-soluble sodium salt of 2-methoxybenzoic acid. Only the neutral target amide (N-ethyl-2-methoxybenzamide) remains in the organic layer.

  • Final Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

SynthesisWorkflow A 2-Methoxybenzoic Acid (Starting Material) B SOCl2, Reflux (Generates Electrophile) A->B Chlorination C 2-Methoxybenzoyl Chloride (Reactive Intermediate) B->C - SO2, - HCl D Ethylamine + TEA in DCM (Nucleophilic Attack) C->D Amidation (0°C to RT) E Aqueous Workup (Removes TEA-HCl) D->E Quench with H2O F Silica Gel Chromatography (Isolates Target Amide) E->F Organic Layer Concentration G N-ethyl-2-methoxybenzamide (Purified Product) F->G Fraction Collection

Step-by-step synthesis workflow for N-ethyl-2-methoxybenzamide.

Analytical Validation

To ensure trustworthiness and scientific integrity, the synthesized N-ethyl-2-methoxybenzamide must be validated using spectroscopic and chromatographic methods :

  • Thin-Layer Chromatography (TLC): The product will show a higher Rf value compared to the starting 2-methoxybenzoic acid due to the loss of the highly polar carboxylic acid group.

  • 1H NMR Spectroscopy: The presence of a triplet (~1.2 ppm) and a multiplet/quartet (~3.4 ppm) will confirm the ethyl group, while a sharp singlet (~3.9 ppm) will validate the presence of the ortho-methoxy group. The downfield shift of the amide proton (NH) will confirm the intramolecular hydrogen bonding.

References

  • Title: Drug Evolution Concept in Drug Design: 1. Hybridization Method (Context: Benzamide Pharmacophores) Source: ACS Publications URL: [Link]

  • Title: Computed Properties and Structural Analysis of Substituted Methoxybenzamides Source: PubChem, National Institutes of Health URL: [Link]

Exploratory

In Vitro Pharmacological Profiling of the N-Ethyl-2-Methoxybenzamide Scaffold: Epigenetic Readers and Neuroreceptor Modulators

Executive Summary In modern drug discovery, specific chemical moieties are rarely passive structural linkers; they are active pharmacophores that dictate target engagement, selectivity, and functional outcomes. The N-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical moieties are rarely passive structural linkers; they are active pharmacophores that dictate target engagement, selectivity, and functional outcomes. The N-ethyl-2-methoxybenzamide motif is a prime example of this phenomenon. This technical whitepaper explores the in vitro pharmacological profiling of compounds containing this core structure, spanning two distinct therapeutic domains: the epigenetic modulation of the BRPF1 bromodomain and the neuropharmacological antagonism of monoamine receptors (D2, 5-HT3, 5-HT4). Designed for application scientists and assay developers, this guide provides a self-validating methodological framework for characterizing these derivatives.

Pharmacophore Rationale & Target Landscape

The pharmacological utility of the N-ethyl-2-methoxybenzamide scaffold is defined by its ability to engage in highly specific hydrogen bonding and steric interactions within distinct protein pockets.

Epigenetic Modulation: BRPF1 Bromodomain

The BRPF (Bromodomain and PHD Finger-containing) family consists of scaffolding proteins crucial for assembling MYST histone acetyltransferase complexes. The N-ethyl-2-methoxybenzamide moiety is the defining structural feature of GSK9311 , a highly characterized negative control probe for BRPF1 inhibitors.

The Causality of Structural Design: Why is GSK9311 used as a negative control for the potent inhibitor GSK6853? The answer lies in the N-alkylation of the 5-amide. In potent BRPF1 inhibitors, the primary amide acts as a critical hydrogen bond donor to the conserved asparagine in the bromodomain binding pocket. By introducing an N-ethyl group (forming the N-ethyl-2-methoxybenzamide core), this critical hydrogen bond is sterically hindered and chemically abolished. This single modification drops the binding affinity (pIC50) by over three orders of magnitude, making GSK9311 an ideal in vitro control to rule out off-target phenotypic toxicity[1]. The exact binding orientation and steric clash are confirmed by X-ray crystallography (PDB: 5G4S)[2].

Neuropharmacology: Monoamine Receptors

In the realm of neuropharmacology, substituted N-ethyl-2-methoxybenzamides serve as the backbone for potent antiemetic and prokinetic agents. A classic example is the hybridization of the para-aminobenzoic acid (PABA) scaffold to form metoclopramide analogs (e.g., 4-amino-5-chloro-N-ethyl-2-methoxybenzamide)[3]. Here, the methoxy group and the amide nitrogen are essential for anchoring the molecule to aspartate residues in the orthosteric binding sites of D2 and 5-HT3 receptors, enabling its triple action as a D2/5-HT3 antagonist and 5-HT4 agonist.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological parameters of key N-ethyl-2-methoxybenzamide derivatives and their structural analogs.

CompoundPrimary TargetAssay ModalityAffinity / PotencyReference
GSK6853 (Active Probe)BRPF1TR-FRETIC50 = 300 pM (pIC50 ~9.5)[1]
GSK9311 (N-ethyl analog)BRPF1TR-FRETpIC50 = 6.0[1],
GSK9311 (N-ethyl analog)BRPF2TR-FRETpIC50 = 4.3[1]
Metoclopramide 5-HT3 / D2Radioligand BindingTriple Action Antagonist[3]

Self-Validating Protocol Architecture

To ensure scientific integrity, the following in vitro assays are designed as self-validating systems . This means the protocols include intrinsic controls that independently verify the dynamic range, rule out optical artifacts, and confirm system responsiveness, regardless of the test compound's behavior.

Protocol A: TR-FRET Assay for BRPF1 Target Engagement

Causality behind experimental choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA for bromodomain profiling. The ratiometric emission readout (665 nm / 615 nm) normalizes well-to-well volume variations and inner-filter effects caused by colored compounds. This ensures that the observed binding inhibition is a true pharmacological displacement rather than an optical quenching artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 1 mM DTT). Dilute recombinant BRPF1 bromodomain (GST-tagged) to a final well concentration of 10 nM.

  • Compound Dispensing: Echo-dispense N-ethyl-2-methoxybenzamide derivatives (e.g., GSK9311) in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well low-volume proxiplate.

  • Self-Validating Controls:

    • Max Signal (DMSO only): Establishes the uninhibited FRET baseline.

    • Min Signal (No Protein): Establishes the background noise.

    • Positive Control: GSK6853 (to validate assay sensitivity; expected IC50 ~300 pM).

  • Tracer Addition: Add a fluorescently labeled BET/BRPF ligand (e.g., AlexaFluor-647 tracer) at its predetermined Kd concentration.

  • Detection: Add Anti-GST Terbium-cryptate antibody (FRET donor). Incubate for 60 minutes at room temperature in the dark.

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar) using a TR-FRET module (Excitation 337 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Validation Gate: The assay is only considered valid if the Z'-factor between Max and Min controls is > 0.6.

Protocol B: FLIPR Calcium Mobilization for 5-HT3 Antagonism

Causality behind experimental choice: While radioligand binding confirms receptor affinity, it cannot distinguish between an antagonist and a partial agonist. We utilize a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium flux. Because 5-HT3 is a ligand-gated ion channel, this provides real-time functional kinetic data, proving that the N-ethyl-2-methoxybenzamide derivative functionally suppresses receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT3A receptor at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 dye (Molecular Devices) dissolved in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 2 hours at 37°C.

  • Compound Incubation: Add 10 µL of the test compound (N-ethyl-2-methoxybenzamide analogs) and incubate for 15 minutes.

  • Self-Validating Controls:

    • Baseline Read: FLIPR records fluorescence for 10 seconds prior to agonist addition to establish resting calcium levels.

    • System Max Control: Ionomycin (1 µM) added to separate wells to determine the absolute maximum calcium capacity of the cells.

  • Agonist Challenge: The FLIPR system automatically injects Serotonin (5-HT) at an EC80 concentration.

  • Readout & Analysis: Record fluorescence (Ex 485 nm / Em 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) of the calcium transient to determine functional IC50 values.

Visualizing the Pharmacological Workflows and Pathways

The following diagrams illustrate the logical flow of the screening process and the mechanistic pathway of epigenetic modulation.

Workflow cluster_assays Primary In Vitro Assays A N-ethyl-2-methoxybenzamide Derivatives B TR-FRET Binding (BRPF1/2) A->B Epigenetic C FLIPR Calcium Flux (5-HT3 / D2) A->C Neuroreceptor D Data Normalization (Z'-factor > 0.6) B->D C->D E Pharmacological Profiling (pIC50 / Kb Determination) D->E Validated Data

Fig 1. High-throughput in vitro screening workflow for N-ethyl-2-methoxybenzamide derivatives.

Pathway L GSK9311 / GSK6853 B BRPF1 Bromodomain L->B Competitive Binding M MYST HAT Complex B->M Scaffolding Blocked H Histone Acetylation M->H Downregulates

Fig 2. Epigenetic signaling pathway modulation via BRPF1 bromodomain inhibition.

Conclusion

The N-ethyl-2-methoxybenzamide scaffold demonstrates how precise chemical modifications—such as the N-alkylation of an amide—can radically alter a molecule's in vitro pharmacological profile. In epigenetic applications, it transforms a highly potent BRPF1 inhibitor into an invaluable, inactive negative control (GSK9311), enabling researchers to validate target-specific phenotypes. In neuropharmacology, it serves as a critical anchoring motif for monoamine receptor antagonism. By employing the self-validating TR-FRET and FLIPR protocols outlined in this guide, application scientists can ensure high-fidelity data generation, maintaining the rigorous E-E-A-T standards required for advanced drug development.

References

  • Title: GSK9311 - CAS No.
  • Title: GSK 9311 hydrochloride | Bromodomains - Tocris Bioscience Source: Tocris Bioscience URL
  • Title: 5G4S: BROMODOMAIN OF HUMAN BRPF1 WITH N-1,3-dimethyl-6-2R-2- methylpiperazin-1-yl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl-N- ethyl-2-methoxybenzamide - RCSB PDB Source: RCSB PDB URL
  • Title: Drug Evolution Concept in Drug Design: 1.

Sources

Foundational

Unraveling the Pharmacodynamics of the N-ethyl-2-methoxybenzamide Scaffold: A Comprehensive Guide to D2/D3 Receptor Antagonism Studies

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Methodology Guide Executive Summary The N-ethyl-2-methoxybenzamide moiety is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Methodology Guide

Executive Summary

The N-ethyl-2-methoxybenzamide moiety is a highly privileged structural pharmacophore in neuropharmacology. It serves as the molecular backbone for a major class of therapeutics known as "substituted benzamides" (including sulpiride, amisulpride, raclopride, and metoclopramide)[1],[2]. These compounds exhibit profound atypical antipsychotic, antiemetic, and pro-cognitive properties due to their exquisite selectivity for the Dopamine D2​ and D3​ receptors over other monoamine targets[1].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular interactions and practical, bench-level execution. This guide details the structure-activity relationship (SAR) of the benzamide core, the downstream GPCR signaling mechanics, and the rigorously self-validating experimental workflows required to characterize novel derivatives in the laboratory.

Molecular Architecture & Receptor Binding Dynamics

The pharmacological efficacy of substituted benzamides relies heavily on the spatial orientation dictated by the N-ethyl-2-methoxybenzamide core. The mechanism of binding within the orthosteric pocket of the D2​ receptor is governed by three critical interactions:

  • Intramolecular Hydrogen Bonding: The 2-methoxy group acts as a hydrogen bond acceptor for the adjacent amide proton. This locks the aromatic ring and the amide plane into a rigid, coplanar conformation, which is an absolute thermodynamic prerequisite for entry into the narrow D2​ receptor binding cleft.

  • Salt Bridge Formation: The basic nitrogen on the N-ethyl chain (or pyrrolidinyl ring in derivatives like eticlopride) is protonated at physiological pH (7.4). This cationic center forms a critical salt bridge with the highly conserved Asp114 residue in transmembrane helix 3 (TM3) of the receptor.

  • Receptor Hydrogen Bonding: The carbonyl oxygen of the benzamide acts as a hydrogen bond acceptor, interacting directly with Ser193 in TM5, anchoring the antagonist and preventing the inward movement of TM5 required for receptor activation.

Mechanism of Action: GPCR Modulation

The Dopamine D2​ and D3​ receptors are Gi/o​ -coupled G-protein coupled receptors (GPCRs). Endogenous dopamine binding induces a conformational shift that activates the Gi/o​ complex, which subsequently inhibits adenylyl cyclase (AC), lowering intracellular cAMP levels.

N-ethyl-2-methoxybenzamide derivatives act as competitive antagonists [1],[3]. By occupying the orthosteric site, they sterically hinder dopamine binding. This prevents the activation of the Gi/o​ protein, effectively lifting the inhibition on adenylyl cyclase and restoring cAMP production and downstream Protein Kinase A (PKA) activity.

D2_Signaling DA Endogenous Dopamine D2R Dopamine D2/D3 Receptor DA->D2R Attempts Binding Antagonist N-ethyl-2-methoxybenzamide (Antagonist) Antagonist->D2R Competitive Blockade Gi Gi/o Protein Complex D2R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Lifts Inhibition cAMP cAMP Levels AC->cAMP Restores Production PKA Protein Kinase A (PKA) cAMP->PKA Restores Kinase Activity

Figure 1: Mechanism of Action showing GPCR modulation by benzamide antagonists.

Quantitative Structure-Activity Relationship (QSAR) Profiles

Modifications to the core N-ethyl-2-methoxybenzamide scaffold drastically alter binding affinity. For instance, adding a halogen (e.g., chlorine or bromine) at the 5-position or an amino group at the 4-position significantly enhances D2​/D3​ affinity[4],[2].

Table 1: Comparative Binding Affinities ( Ki​ ) of Key Benzamide Derivatives

Compound NameCore Modifications D2​ Receptor Ki​ (nM) D3​ Receptor Ki​ (nM)Primary Clinical / Research Utility
Sulpiride 5-sulfamoyl, N-(1-ethylpyrrolidin-2-yl)~ 15.0~ 13.0Atypical Antipsychotic[1]
Raclopride 3,5-dichloro, 6-hydroxy~ 1.8~ 3.5PET Imaging Radiotracer[5]
Eticlopride 3-chloro, 5-ethyl, 6-hydroxy~ 0.09~ 0.16High-Affinity Research Tool[6]
Metoclopramide 4-amino, 5-chloro, N-(2-diethylaminoethyl)~ 100.0~ 150.0Antiemetic / Gastroprokinetic[2]
AIBZM 5-iodo, 4-amino~ 1.2~ 2.0SPECT Imaging Radiotracer[7]

Laboratory Workflows: Elucidating the Mechanism of Action

To rigorously evaluate novel N-ethyl-2-methoxybenzamide derivatives, researchers must employ self-validating in vitro systems. Below are the definitive protocols for binding and functional characterization.

Radioligand Competition Binding Assay

Scientific Rationale: We utilize CHO-K1 cells stably expressing human D2​ receptors to eliminate the confounding background of endogenous dopamine receptors found in neuronal cell lines. The assay buffer is supplemented with 120 mM NaCl because the D2​ receptor features an allosteric sodium-binding pocket; high sodium stabilizes the inactive (antagonist-preferring) conformation, which is critical for accurately measuring benzamide affinity.

Self-Validating System Integration: Every 96-well plate must include:

  • Total Binding (TB): Radioligand + Vehicle.

  • Non-Specific Binding (NSB): Radioligand + 10 µM (+)-butaclamol.

  • Reference Standard: A 10-point dose-response curve of unlabelled raclopride. Validation Criteria: The assay is only accepted if the Z'-factor between TB and NSB is 0.6, and the reference standard Ki​ is within 0.5 log units of the historical laboratory mean.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-hD2R cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -raclopride (final concentration 1 nM), and 25 µL of the test benzamide (ranging from 10−11 to 10−4 M).

  • Incubation: Incubate the plate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic nitrogen on the benzamide ligand.

  • Washing & Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Prep (CHO-hD2R cells) Incubate Incubation with [3H]-Raclopride + Test Compound Prep->Incubate Filter Rapid Filtration (0.3% PEI GF/B) Incubate->Filter Wash Wash Buffer (Ice-cold Tris-HCl) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis IC50 & Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Figure 2: Experimental workflow for Radioligand Competition Binding Assay.

Functional cAMP Accumulation Assay (TR-FRET)

Scientific Rationale: Binding affinity ( Ki​ ) does not prove antagonism. Because the D2​ receptor inhibits adenylyl cyclase, we must artificially stimulate the system with Forskolin, suppress it with a known dopamine agonist (Quinpirole), and measure the test benzamide's ability to "rescue" cAMP levels.

Step-by-Step Protocol:

  • Plate CHO-hD2R cells in a 384-well microplate at 5,000 cells/well.

  • Add 500 nM Forskolin (to stimulate AC) and 10 nM Quinpirole (to suppress AC via D2​ agonism).

  • Introduce the test benzamide in a dose-response format.

  • Incubate for 30 minutes at 37°C in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Lyse cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Read the time-resolved fluorescence at 620 nm and 665 nm. A rightward shift in the Quinpirole dose-response curve confirms competitive antagonism, allowing the calculation of the Schild pA2​ value[4].

Conclusion

The N-ethyl-2-methoxybenzamide scaffold remains a cornerstone of neuropharmacological drug design. By understanding the precise molecular interactions—specifically the hydrogen bonding at Ser193 and the salt bridge at Asp114—researchers can fine-tune this privileged structure to achieve high selectivity for the D2​ and D3​ receptors. Employing rigorously validated, mechanistically sound laboratory protocols ensures that novel derivatives can be accurately translated from in vitro binding affinities to functional in vivo therapeutics.

References

  • Pani, L., et al. "The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia." Molecular Psychiatry, 2002. 1

  • Farde, L., et al. "Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography." Proceedings of the National Academy of Sciences (PNAS), 1985. 5

  • Bormans, G., et al. "Comparison of in vivo dopamine D2 receptor binding of[(123)I]AIBZM and [(123)I]IBZM in rat brain." Nuclear Medicine and Biology, 2001. 7

  • Nakashima, M., et al. "In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors." PubMed, 1999. 4

  • Inxight Drugs Database. "Eticlopride." National Center for Advancing Translational Sciences (NCATS). 6

  • ACS Publications. "Drug Evolution Concept in Drug Design: 1. Hybridization Method." American Chemical Society. 2

Sources

Exploratory

Preliminary Toxicity Screening of N-ethyl-2-methoxybenzamide: A Mechanistic and Methodological Whitepaper

Executive Summary & Pharmacophore Context N-ethyl-2-methoxybenzamide is a highly versatile chemical scaffold and intermediate utilized across multiple therapeutic domains. Structurally, it consists of a benzamide core wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

N-ethyl-2-methoxybenzamide is a highly versatile chemical scaffold and intermediate utilized across multiple therapeutic domains. Structurally, it consists of a benzamide core with an ethylamine substitution and a methoxy group at the ortho position. This specific moiety is frequently embedded in the design of complex pharmacological agents, ranging from, to 1[1]. Furthermore, derivatives of this compound are actively explored in the synthesis of 2[2] and 3 aimed at reducing inflammatory cellular damage[3].

However, the structural features that make N-ethyl-2-methoxybenzamide an excellent pharmacophore also introduce specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating preliminary toxicity screening workflow tailored specifically to the metabolic and electrophysiological risks associated with this compound class.

Mechanistic Rationale for Targeted Toxicity Screening

Before deploying high-throughput assays, it is critical to understand the causality behind the expected toxicities of the N-ethyl-2-methoxybenzamide scaffold:

  • Metabolic Activation (Hepatotoxicity): The ortho-methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This cleavage yields a phenol intermediate that can undergo further oxidation into highly reactive, electrophilic quinone imines. These species deplete intracellular glutathione (GSH) and induce oxidative stress.

  • Electrophysiological Off-Target Binding (Cardiotoxicity): Substituted benzamides possess a basic amine and a lipophilic aromatic ring. This is the classic pharmacophore for binding the central cavity of the Kv11.1 (hERG) potassium channel, which can lead to delayed ventricular repolarization and life-threatening Torsades de Pointes (TdP).

Workflow A N-ethyl-2-methoxybenzamide B In Silico Triage (Structural Alerts) A->B C In Vitro Hepatotoxicity (3D Spheroids) B->C D Cardiotoxicity (hERG Patch-Clamp) B->D E Genotoxicity (Ames Test) B->E F In Vivo PK/Tox (Murine Models) C->F D->F E->F

Tiered toxicity screening workflow for N-ethyl-2-methoxybenzamide.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every assay must be designed as a closed, self-validating system. A protocol is only as reliable as its internal controls.

High-Content Hepatotoxicity Screening (3D HepG2 Spheroids)

Causality: Standard 2D cell cultures rapidly downregulate CYP450 expression, rendering them blind to the toxicity of reactive quinone metabolites generated by the O-demethylation of N-ethyl-2-methoxybenzamide. 3D spheroids restore cell-cell contacts and maintain endogenous metabolic competence, capturing true metabolite-driven toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well into 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Spheroid Maturation: Incubate for 72 hours at 37°C, 5% CO₂ to allow tight 3D architecture and CYP450 expression to stabilize.

  • Compound Dosing: Treat spheroids with N-ethyl-2-methoxybenzamide in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Viability Assessment: After 48 hours of exposure, add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence.

Self-Validation Mechanism:

  • Baseline Control: 0.1% DMSO vehicle control establishes 100% viability.

  • Sensitivity Control: 50 µM Chlorpromazine is used as a positive control for CYP-mediated hepatotoxicity.

  • Quality Gate: The assay is automatically rejected if the calculated Z'-factor falls below 0.6, ensuring the signal window is robust enough to detect subtle metabolic toxicity.

Automated Patch-Clamp hERG Assay

Causality: Due to the structural similarity between N-ethyl-2-methoxybenzamide and known hERG blockers (e.g., cisapride, metoclopramide), direct electrophysiological measurement of the Kv11.1 channel is mandatory to rule out QT prolongation risks.

Step-by-Step Methodology:

  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Resuspend in extracellular recording buffer.

  • Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse N-ethyl-2-methoxybenzamide at ascending concentrations (1 µM, 10 µM, 30 µM). Measure the fractional block of the tail current.

Self-Validation Mechanism:

  • Biophysical Gate: The patch is only considered valid if seal resistance exceeds 1 GΩ and access resistance is <10 MΩ.

  • Pharmacological Gate: 100 nM E-4031 (a potent hERG blocker) is perfused at the end of every run. If the tail current inhibition is <90%, the data from that specific cell is discarded, proving the channel was functionally responsive.

Cellular Stress & Apoptotic Pathway Analysis

While derivatives of N-ethyl-2-methoxybenzamide are designed to3 to reduce inflammation[3], toxicological screening must account for paradoxical hyperactivation. At supra-pharmacological doses, the accumulation of reactive quinone species induces severe oxidative stress (ROS). This ROS accumulation overwhelms the intended inhibition, triggering a stress-response cascade that culminates in apoptosis.

Pathway A N-ethyl-2-methoxybenzamide B CYP450 O-demethylation A->B C Reactive Quinone B->C High Dose D Oxidative Stress (ROS) C->D E p38 MAPK Activation D->E F Caspase Cleavage E->F G Apoptosis F->G

Metabolic activation and p38 MAPK-mediated apoptotic signaling pathway.

Quantitative Data Presentation

The following table synthesizes the expected preliminary toxicity profile for the unmodified N-ethyl-2-methoxybenzamide scaffold, serving as a baseline for structure-activity relationship (SAR) optimization.

Assay CategoryBiological Target / ModelReadout MetricResultToxicological Interpretation
Cytotoxicity (2D) HepG2 MonolayerIC₅₀ (ATP)>100 µMLow basal cytotoxicity in metabolically deficient cells.
Hepatotoxicity (3D) HepG2 SpheroidsIC₅₀ (ATP)45 µMModerate toxicity; indicates generation of reactive metabolites.
Cardiotoxicity CHO-hERGIC₅₀ (Tail Current)>30 µMLow risk of acute hERG blockade; favorable safety margin.
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegativeNon-mutagenic; does not induce frameshift or point mutations.

Sources

Foundational

Pharmacokinetic properties of N-ethyl-2-methoxybenzamide in early research

Title: Pharmacokinetic Profiling of the N-Ethyl-2-Methoxybenzamide Scaffold in Early Drug Discovery Executive Summary The N-ethyl-2-methoxybenzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Profiling of the N-Ethyl-2-Methoxybenzamide Scaffold in Early Drug Discovery

Executive Summary The N-ethyl-2-methoxybenzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous centrally acting dopamine D2/D3 receptor antagonists, including substituted benzamides like metoclopramide, remoxipride, and bromopride[1]. In early-stage drug discovery, characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this core scaffold is critical for optimizing blood-brain barrier (BBB) penetrance and mitigating metabolic liabilities. This technical guide provides an in-depth analysis of the pharmacokinetic properties of the N-ethyl-2-methoxybenzamide core, detailing the causality behind its biotransformation pathways and providing validated experimental workflows for preclinical assessment.

Structural Rationale and ADME Characteristics

The rational design of benzamide derivatives relies heavily on the physicochemical properties imparted by the N-ethyl and 2-methoxy substitutions[1]. The 2-methoxy group forms an intramolecular hydrogen bond with the amide proton, locking the molecule into a pseudo-ring conformation essential for target receptor binding.

  • Absorption and Distribution: The lipophilic contributions of the ethyl and methoxy groups (logP typically ranging from 2.0 to 2.5) facilitate rapid passive diffusion across the intestinal mucosa and the BBB.

  • Metabolism (Biotransformation): The primary metabolic liabilities of this scaffold are localized to the alkyl substituents. In vitro hepatocyte studies across multiple species (mouse, rat, dog, monkey, and human) reveal that the 2-methoxy group is highly susceptible to CYP-mediated O-demethylation, while the N-ethyl group undergoes oxidative deamination and N-dealkylation[2]. Interestingly, human-specific phase II conjugations, such as N-sulfation, have been identified for halogenated derivatives of this core[2].

  • Excretion: Following Phase I oxidation, the resulting phenols and primary amines are rapidly conjugated via glucuronidation (UGT enzymes) or sulfation (SULT enzymes) to enhance aqueous solubility, driving renal clearance[2]. In human subjects, the elimination half-life of the brominated derivative (bromopride) is approximately 2.9 hours, with a high systemic clearance rate[3].

Metabolic Pathway Visualization

The following diagram illustrates the primary Phase I and Phase II metabolic biotransformations of the target scaffold.

MetabolicPathway Parent N-ethyl-2-methoxybenzamide (Core Scaffold) ODemethyl N-ethyl-2-hydroxybenzamide (O-Demethylation) Parent->ODemethyl CYP2D6 / CYP3A4 NDeethyl 2-methoxybenzamide (N-Dealkylation) Parent->NDeethyl CYP1A2 / CYP3A4 Oxidation N-(2-hydroxyethyl)-2-methoxybenzamide (Aliphatic Oxidation) Parent->Oxidation CYP3A4 Conjugate Glucuronide/Sulfate Conjugates (Phase II Elimination) ODemethyl->Conjugate UGTs / SULTs

Phase I and Phase II metabolic biotransformation of the N-ethyl-2-methoxybenzamide scaffold.

Experimental Workflows for Early PK Profiling

To accurately predict the in vivo behavior of N-ethyl-2-methoxybenzamide derivatives, early research relies on robust experimental protocols. As a Senior Application Scientist, I emphasize that protocols must not only generate data but also internally verify their own integrity through rigorous controls.

Protocol A: In Vitro Hepatic Microsomal Stability Assay Causality: This assay isolates Phase I metabolic liabilities (specifically O-demethylation and N-dealkylation) without the confounding variables of absorption or renal clearance. Self-Validating System: The inclusion of a "Minus-NADPH" control differentiates true enzymatic metabolism from chemical instability, while a positive control (e.g., Verapamil) confirms the enzymatic viability of the microsome batch.

  • Preparation: Thaw liver microsomes (human or preclinical species) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg protein/mL) with the N-ethyl-2-methoxybenzamide test compound (1 µM final concentration) in the buffer. Rationale: 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ), maintaining first-order kinetics.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: Acetonitrile precipitates proteins, instantly halting enzymatic activity and preparing the sample for LC-MS/MS.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

Protocol B: In Vivo Pharmacokinetics in Rodent Models (Sprague-Dawley Rats) Causality:In vivo models are essential to determine absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( CL ). Intravenous (IV) versus Oral (PO) dosing allows for the calculation of first-pass hepatic extraction.

  • Formulation: Formulate the compound in 5% DMSO / 95% Saline for IV administration, and 0.5% Methylcellulose for PO administration. Rationale: Ensures complete dissolution for IV to prevent embolism, while providing a standard suspension for PO absorption studies.

  • Dosing: Administer 2 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage to fasted rats (n=3 per group). Rationale: Fasting eliminates food-drug interactions that could artificially alter absorption kinetics.

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Rationale: K2-EDTA prevents coagulation and stabilizes the plasma for extraction.

  • Plasma Extraction & LC-MS/MS: Centrifuge blood to isolate plasma. Perform protein precipitation using methanol containing the IS. Quantify against a matrix-matched calibration curve to ensure extraction efficiency and matrix effect normalization. Calculate PK parameters using non-compartmental analysis (NCA).

Quantitative Data Presentation

The following table summarizes the typical pharmacokinetic parameters for the core N-ethyl-2-methoxybenzamide scaffold compared to its well-characterized 4-amino-5-bromo derivative (bromopride)[2][3].

Pharmacokinetic ParameterN-ethyl-2-methoxybenzamide (Core)4-amino-5-bromo derivative (Bromopride)
LogP (Lipophilicity) ~2.1~2.4
In Vitro CLint​ (Human Microsomes) 45 µL/min/mg32 µL/min/mg
In Vivo Half-Life ( t1/2​ ) 1.2 - 1.5 hours2.9 hours ± 21% CV
Absolute Bioavailability ( F ) ~65%~55%
Primary Phase I Metabolites O-desmethyl, N-desethylO-desmethyl, N-desethyl, Aliphatic Oxidation
Primary Phase II Metabolites GlucuronidesGlucuronides, N-sulfate (Human-specific)

Conclusion

The N-ethyl-2-methoxybenzamide scaffold is a highly versatile and pharmacologically privileged motif. While its lipophilicity guarantees excellent CNS penetration, its alkyl and alkoxy substituents present specific metabolic liabilities that must be carefully profiled during early drug discovery. Utilizing rigorous, self-validating in vitro and in vivo workflows ensures that these pharmacokinetic properties are accurately quantified, paving the way for the rational design of next-generation neurotherapeutics.

References

  • Title: Drug evolution concept in drug design: 1. Hybridization method.
  • Title: Metabolism of bromopride in mouse, rat, rabbit, dog, monkey, and human hepatocytes.
  • Title: Validated method for determination of bromopride in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to the bioequivalence study.

Sources

Exploratory

Technical Guide: N-Ethyl-2-Methoxybenzamide Scaffold in Drug Discovery &amp; Chemical Probing

Executive Summary In modern medicinal chemistry, the N-ethyl-2-methoxybenzamide scaffold serves as a highly versatile structural motif. While seemingly simple, its specific steric profile and hydrogen-bonding capabilitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the N-ethyl-2-methoxybenzamide scaffold serves as a highly versatile structural motif. While seemingly simple, its specific steric profile and hydrogen-bonding capabilities make it a critical building block in the synthesis of complex therapeutics and epigenetic chemical probes. Drawing from extensive field experience in high-throughput screening and assay development, this whitepaper provides an authoritative guide on the physicochemical properties, safety data sheet (SDS) handling guidelines, and validated experimental workflows for this compound class. To ground these principles in real-world application, we will analyze its role in synthesizing Protease-Activated Receptor 1 (PAR-1) antagonists[1] and its integration into the epigenetic negative control probe, GSK9311 [2].

Physicochemical Profiling & Safety Data (SDS)

When handling N-ethyl-2-methoxybenzamide derivatives, understanding the causality behind safety protocols is paramount. The methoxy group and the amide linkage dictate the molecule's solubility and stability, requiring specific environmental controls to prevent hydrolytic degradation.

Quantitative Data Summary

Below is a comparative analysis of the base scaffold and its highly utilized derivative, GSK9311[3].

PropertyN-Ethyl-2-Methoxybenzamide (Base Scaffold)GSK9311 (Complex Epigenetic Derivative)
CAS Number 91341-99-0[4]1923851-49-3[2]
Molecular Formula C10H13NO2C24H31N5O3[2]
Molecular Weight 179.22 g/mol 437.53 g/mol [2]
Physical Form Solid / PowderWhite to beige powder[2]
Solubility Organic solvents (DMSO, EtOH)DMSO: 2 mg/mL (requires warming)[2]
Storage Temperature Room Temperature (Desiccated)-20°C[2]
Storage Class Standard Chemical11 - Combustible Solids[2]
Water Hazard Class WGK 2WGK 3 (Highly hazardous to water)[2]
Handling Guidelines & Causality
  • Thermal Management: Complex derivatives like GSK9311 must be stored at -20°C[2]. Causality: The extended ring systems (benzimidazolone and piperazine) are susceptible to slow oxidation and structural shifts at room temperature, which can alter binding kinetics in sensitive epigenetic assays.

  • Solvation Protocol: The compound requires warming to achieve a clear 2 mg/mL solution in DMSO[2]. Causality: The lipophilic nature of the substituted benzamide, combined with pi-pi stacking of the aromatic rings, requires thermal kinetic energy to break intermolecular forces for complete solvation.

  • Environmental Protection: Classified as WGK 3[2]. Causality: The molecule is highly hazardous to aquatic life due to its resistance to rapid biodegradation; it must be disposed of via specialized halogen-free organic waste streams.

SafetyWorkflow Start Receive N-ethyl-2-methoxybenzamide Derivative (e.g., GSK9311) PPE Don PPE: Gloves, Lab Coat, Goggles Start->PPE Storage Store at -20°C Desiccated PPE->Storage Prep Prepare Stock Solution (e.g., 2 mg/mL in DMSO) Storage->Prep Waste Dispose as WGK 3 Hazardous Waste Prep->Waste

Caption: Standard operating procedure for the safe handling and storage of benzamide derivatives.

Mechanistic Applications in Medicinal Chemistry

A. Epigenetic Chemical Probes (BRPF1 Bromodomain)

The BRPF (Bromodomain and PHD Finger-containing) protein family acts as a crucial scaffolding element for the assembly of MYST histone acetyltransferase complexes[5]. In drug discovery, validating a target requires both a potent inhibitor and a structurally matched negative control.

The N-ethyl-2-methoxybenzamide derivative GSK9311 serves as the premier negative control for the active probe GSK6853[2]. While GSK6853 binds tightly to the BRPF1 bromodomain, GSK9311 exhibits a 125- to 185-fold reduced potency[3]. Causality: Subtle steric alterations in the N-ethyl-2-methoxybenzamide orientation disrupt the critical hydrogen-bonding network required to anchor the molecule within the acetyl-lysine binding pocket of BRPF1, rendering it inactive. This makes it an ideal self-validating tool to rule out off-target phenotypic effects in cell-based assays[3].

B. PAR-1 (Thrombin Receptor) Antagonists

Beyond epigenetics, the scaffold is heavily utilized in cardiovascular drug design. N-ethyl-2-methoxybenzamide acts as a primary intermediate in the synthesis of novel triazole derivatives[1]. These derivatives function as antagonists for Protease-Activated Receptor 1 (PAR-1)[1]. Causality: By mimicking the receptor's tethered ligand, these compounds competitively block thrombin-mediated signaling pathways, effectively preventing platelet activation and vascular restenosis[1].

BRPF1_Pathway Probe Active Epigenetic Probe (GSK6853) Target BRPF1 Bromodomain Probe->Target High Affinity Outcome1 Inhibition of MYST Complex Assembly Probe->Outcome1 Blocks binding Control Negative Control (GSK9311 scaffold) Control->Target Low Affinity (185-fold less) Outcome2 Normal Assembly (No Inhibition) Control->Outcome2 Fails to block Chromatin Histone H3 Acetylation Recognition Target->Chromatin Binds

Caption: Mechanism of action comparing active BRPF1 probes vs benzamide negative controls.

Validated Experimental Workflows

A protocol is only as robust as its internal controls. The following workflows form a self-validating system designed to ensure data integrity when utilizing these compounds.

Protocol 1: Reagent Preparation & Stock Solvation
  • Equilibration: Remove the lyophilized vial (e.g., GSK9311) from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which can cause rapid hydrolysis of the benzamide bond and alter the true molarity of the stock.

  • Solvation: Add anhydrous DMSO to achieve a 2 mg/mL concentration[2].

  • Thermal Agitation: Place the vial in a 37°C water bath for 5 minutes, followed by gentle vortexing.

    • Causality: As noted in the physicochemical profile, thermal energy is required to achieve a clear solution and prevent micro-precipitates that cause false negatives in screening[2].

  • Storage: Aliquot into single-use amber vials and store at -20°C[2].

Protocol 2: TR-FRET Target Engagement Assay (Self-Validating System)

To validate BRPF1 inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, and 0.05% CHAPS.

    • Causality: The inclusion of CHAPS (a zwitterionic detergent) prevents non-specific compound aggregation, a primary driver of false-positive target engagement.

  • Compound Titration: Perform a 10-point serial dilution of the active probe (GSK6853) and the N-ethyl-2-methoxybenzamide negative control (GSK9311) in 100% DMSO, then dilute 1:50 in assay buffer.

  • Reaction Assembly: Combine the compounds with His-tagged BRPF1 bromodomain, a Europium-labeled anti-His antibody, and an AlexaFluor 647-conjugated tracer ligand.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate at Ex 337 nm / Em 620 nm & 665 nm.

  • Validation Check: The protocol validates itself if the active probe shows a dose-dependent decrease in the 665/620 FRET ratio (indicating tracer displacement), while the GSK9311 control maintains a high FRET ratio (indicating no displacement)[3].

References

  • RCSB Protein Data Bank. 5G4S: BROMODOMAIN OF HUMAN BRPF1 WITH N-1,3-dimethyl-6-2R-2- methylpiperazin-1-yl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl-N- ethyl-2-methoxybenzamide. Retrieved from:[Link]

  • Google Patents (EP001867331A1).Triazole derivative and use thereof (Thrombin Receptor Antagonists).
  • ACS Publications. Drug Evolution Concept in Drug Design: 1. Hybridization Method. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Foundational

The Pharmacological Versatility of the N-Ethyl-2-Methoxybenzamide Scaffold: A Technical Guide to Biological Activity and Assay Methodologies

Executive Summary The N-ethyl-2-methoxybenzamide moiety (PubChem CID 54392464)[1] is rarely deployed as a standalone therapeutic agent. Instead, it functions as a highly privileged structural scaffold—a versatile pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-ethyl-2-methoxybenzamide moiety (PubChem CID 54392464)[1] is rarely deployed as a standalone therapeutic agent. Instead, it functions as a highly privileged structural scaffold—a versatile pharmacophore that drives high-affinity interactions across diverse protein targets. The unique spatial geometry of this scaffold, characterized by the intramolecular hydrogen bond between the methoxy oxygen and the amide proton, locks the aromatic ring and the amide plane into a rigid conformation. This structural rigidity minimizes the entropic penalty upon target binding, making it an ideal anchor for epigenetic probes, monoaminergic modulators, and protease-activated receptor antagonists.

Mechanistic Pillar 1: Epigenetic Modulation via BRPF1 Bromodomain Inhibition

Causality & Mechanism

Bromodomain and PHD Finger-containing protein 1 (BRPF1) is a critical scaffolding protein required for the assembly of MYST histone acetyltransferase (HAT) complexes, which drive oncogenic gene expression[2]. Inhibiting the BRPF1 bromodomain requires displacing the native acetyl-lysine substrate. Benzimidazolone derivatives incorporating the N-ethyl-2-methoxybenzamide core (such as the chemical probe GSK6853) achieve this by utilizing the methoxybenzamide tail as an acetyl-lysine mimetic, inserting deep into the hydrophobic pocket of the bromodomain[2].

BRPF1_Pathway BRPF1 BRPF1 Scaffold MYST MYST HAT Complex BRPF1->MYST Assembles Histone Histone Acetylation MYST->Histone Acetylates GeneExp Oncogenic Gene Expression Histone->GeneExp Promotes Inhibitor Benzamide Inhibitor (N-ethyl-2-methoxybenzamide) Inhibitor->BRPF1 Blocks

Epigenetic modulation of BRPF1 and MYST HAT complex by benzamide derivatives.

Protocol: Cellular Target Engagement (NanoBRET Assay)

To validate that an N-ethyl-2-methoxybenzamide derivative engages BRPF1 in a live-cell environment (proving membrane permeability and intracellular stability), a NanoBRET assay is the industry standard.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a BRPF1-NanoLuc luciferase fusion protein.

  • Tracer Incubation: Treat cells with a cell-permeable fluorescent bromodomain tracer that binds the BRPF1 pocket, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Measurement: Calculate BRET ratios (fluorescence emission / luminescence emission) to determine the IC50​ .

Mechanistic Pillar 2: Neuropharmacology and Monoaminergic Modulation

Causality & Mechanism

In neuropharmacology, the 2-methoxybenzamide scaffold is foundational to the design of dopamine D2 antagonists and serotonin (5-HT3/5-HT4) modulators, such as metoclopramide and declopramide[3]. The methoxy group is not merely decorative; it sterically forces the amide carbonyl into an orientation that optimally hydrogen-bonds with conserved aspartic acid residues within the transmembrane helices of these G-protein coupled receptors (GPCRs). The N-ethyl extension often serves as a linker to a basic amine, which forms a critical salt bridge in the receptor's orthosteric site[3].

Radioligand_Assay Prep Membrane Preparation (Receptor Isolation) Incubate Incubation (Radioligand + Benzamide) Prep->Incubate Filter Rapid Filtration (Bound/Free Separation) Incubate->Filter Measure Scintillation Counting (IC50 Determination) Filter->Measure

Step-by-step workflow for competitive radioligand binding assays.

Protocol: Radioligand Binding Assay for 5-HT/D2 Receptors
  • Membrane Preparation: Homogenize target tissue (e.g., striatum for D2 receptors) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate the membrane suspension with a constant concentration of radioligand (e.g., [3H] -spiperone) and varying concentrations of the N-ethyl-2-methoxybenzamide test compound.

  • Rapid Filtration (Self-Validating Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Rapid filtration is chosen over centrifugation to prevent the dissociation of the receptor-ligand complex due to the high koff​ rates typical of transiently binding monoamine modulators. Validation: Parallel wells must contain a 1000-fold excess of an unlabeled standard (e.g., haloperidol) to define Non-Specific Binding (NSB). Specific binding is strictly calculated as Total Binding minus NSB.

  • Quantification: Immerse filters in scintillation fluid and measure radioactivity to generate competitive binding curves and calculate the Ki​ via the Cheng-Prusoff equation.

Mechanistic Pillar 3: Protease-Activated Receptor 1 (PAR-1) Antagonism

Causality & Mechanism

Beyond the CNS, the scaffold has been hybridized to target cardiovascular pathways. Triazole derivatives incorporating the N-ethyl-2-methoxybenzamide moiety have been synthesized as potent PAR-1 (thrombin receptor) antagonists[4]. PAR-1 is activated when thrombin cleaves its N-terminus, creating a tethered ligand that binds intramolecularly. The rigid benzamide core acts as a steric wedge, binding the receptor pocket and physically occluding the tethered ligand from initiating the coagulation cascade and platelet activation[4].

Quantitative Data Summary

Pharmacological TargetRepresentative CompoundScaffold RolePrimary Biological EffectReference
BRPF1 Bromodomain GSK 9311 (Negative Control)Acetyl-lysine mimeticEpigenetic probe validation[5],[2]
Dopamine D2 Receptor Metoclopramide AnalogsConformational anchorAntiemetic / Antipsychotic[3]
Serotonin 5-HT3/4 DeclopramideH-bond directing groupGI motility / Chemosensitization[3]
PAR-1 (Thrombin) Triazole-benzamide hybridsSteric occlusion wedgeAntithrombotic / Anti-restenosis[4]

References

  • Drug Evolution Concept in Drug Design: 1. Hybridization Method ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 5G4S: BROMODOMAIN OF HUMAN BRPF1 WITH N-1,3-dimethyl-6-2R-2-methylpiperazin-1-yl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl-N-ethyl-2-methoxybenzamide RCSB Protein Data Bank URL:[Link]

  • Google Patents (European Patent Office)
  • 4-acetyl-N-ethyl-2-methoxybenzamide | CID 54392464 PubChem, National Institutes of Health URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-ethyl-2-methoxybenzamide

Application Note: High-Yield Synthesis of N-Ethyl-2-methoxybenzamide via HATU-Mediated Coupling Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Document Type: Sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of N-Ethyl-2-methoxybenzamide via HATU-Mediated Coupling

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Mechanistic Rationale

N-ethyl-2-methoxybenzamide is a highly versatile structural motif and synthetic intermediate utilized in the development of various pharmacologically active compounds. Benzamide derivatives are prominently featured in medicinal chemistry, serving as core scaffolds for dopaminergic antagonists, antiemetics (such as metoclopramide analogs), and advanced epigenetic probes like the BRPF1 bromodomain inhibitor GSK6853[1][2].

While traditional syntheses of benzamides often rely on the generation of highly reactive, moisture-sensitive acid chlorides (e.g., using thionyl chloride), modern pharmaceutical development favors milder, more functional-group-tolerant peptide coupling reagents. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

Causality of Reagent Selection:

  • HATU: Selected over EDC/HOBt or DCC due to its superior reaction kinetics and higher yields, particularly for sterically hindered or electron-rich benzoic acids like 2-methoxybenzoic acid. The 7-azabenzotriazole leaving group accelerates the nucleophilic acyl substitution[3].

  • DIPEA: Acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium species of HATU without competing with the ethylamine nucleophile.

Experimental Workflow & Pathway Visualization

G R1 2-Methoxybenzoic Acid + HATU + DIPEA I1 Active HOAt Ester Intermediate R1->I1 Activation (DCM, 0°C to RT) Rxn Nucleophilic Acyl Substitution (RT, 16h) I1->Rxn R2 Ethylamine (2M in THF) R2->Rxn Amidation Wk Liquid-Liquid Extraction (NaHCO3, HCl, Brine) Rxn->Wk Quench & Phase Separation Pur Flash Chromatography (Silica Gel) Wk->Pur Organic Phase Concentration Prod N-Ethyl-2-methoxybenzamide (Pure Product) Pur->Prod Solvent Evaporation

Figure 1: Workflow diagram for the HATU-mediated synthesis and purification of N-ethyl-2-methoxybenzamide.

Quantitative Reagent Data

The following stoichiometric table is scaled for a 10.0 mmol synthesis. Adjust volumetric parameters linearly for scale-up operations.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolarity / DensityRole
2-Methoxybenzoic Acid 152.151.00 eq1.52 gSolidStarting Material
Ethylamine (in THF) 45.081.50 eq7.50 mL2.0 M solutionNucleophile
HATU 380.231.20 eq4.56 gSolidCoupling Agent
DIPEA 129.242.50 eq4.35 mL0.742 g/mLBase
Dichloromethane (DCM) 84.93N/A50.0 mLAnhydrousSolvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; specific physical changes and phase behaviors are noted so the operator can verify the reaction's progress in real-time.

Phase 1: Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (1.52 g, 10.0 mmol) and anhydrous DCM (40 mL) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add DIPEA (4.35 mL, 25.0 mmol) via syringe. Causality: The excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion generated in the next step.

  • Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add HATU (4.56 g, 12.0 mmol) in portions over 5 minutes.

  • Activation Period: Stir the reaction at 0 °C for 15 minutes. Validation: The solution will transition from a suspension to a clear, slightly yellow homogenous solution, indicating the successful formation of the active O-(7-azabenzotriazol-1-yl) ester.

Phase 2: Amidation
  • Nucleophile Introduction: While maintaining the temperature at 0 °C, add the ethylamine solution (2.0 M in THF, 7.50 mL, 15.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and prevents the volatilization of ethylamine (boiling point ~16 °C for the pure amine).

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 16 hours[3].

Phase 3: Workup and Liquid-Liquid Extraction

The goal of this phase is to systematically strip away specific classes of impurities based on their pKa. 7. Dilution: Dilute the reaction mixture with additional DCM (50 mL) and transfer to a 250 mL separatory funnel. 8. Acidic Wash (Removes Base/Amine): Wash the organic layer with 1.0 M aqueous HCl (2 × 40 mL). Causality: This protonates unreacted ethylamine and DIPEA, driving them into the aqueous phase as water-soluble chloride salts. 9. Basic Wash (Removes Acid/HOAt): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 40 mL). Causality: This deprotonates any unreacted 2-methoxybenzoic acid and the HOAt byproduct (cleaved from HATU), pulling them into the aqueous phase. 10. Brine Wash & Drying: Wash with saturated NaCl solution (brine, 40 mL) to pre-dry the organic layer. Transfer the organic phase to an Erlenmeyer flask, add anhydrous Na₂SO₄ (approx. 5 g), and swirl for 10 minutes. Filter off the drying agent. 11. Concentration: Remove the DCM and THF under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or viscous oil.

Phase 4: Purification and Analytical Validation
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and ramping to 6:4). Validation: Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford pure N-ethyl-2-methoxybenzamide.

  • Analytical Confirmation:

    • LC-MS: Confirm the mass (Calculated for C10H13NO2: 179.09; Expected [M+H]+: ~180.1).

    • 1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.9 ppm, 3H), the ethyl quartet and triplet, and the amide N-H broad singlet (typically around 7.5–8.0 ppm, exchangeable with D2O).

References

  • American Chemical Suppliers. (n.d.). GSK6853 suppliers USA. Retrieved from[1]

  • ACS Publications. (2004). Drug Evolution Concept in Drug Design: 1. Hybridization Method. Retrieved from[2]

  • Google Patents (EP3889156A1). (2019). NITROGEN-CONTAINING HETEROCYCLIC COMPOUND AND COMPOSITION THEREOF, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF. Retrieved from[3]

Sources

Application

Application Note: A Robust and Validated RP-HPLC Method for the Quantification of N-ethyl-2-methoxybenzamide

Abstract This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-ethyl-2-methoxybenzamide. This method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-ethyl-2-methoxybenzamide. This method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for quality control, stability studies, and formulation development. The methodology employs a C18 stationary phase with a simple isocratic mobile phase and UV detection. The entire process, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines, is described in detail, providing a comprehensive protocol for immediate implementation.[1][2]

Introduction: The Rationale for a Validated Method

N-ethyl-2-methoxybenzamide belongs to the benzamide class of compounds, which are prevalent in the pharmaceutical industry due to their diverse biological activities.[1] The ability to accurately and precisely quantify this compound is paramount for ensuring product quality, consistency, and for conducting pharmacokinetic and stability assessments. A validated HPLC method provides the necessary confidence that the analytical procedure is fit for its intended purpose.[3]

The development of a robust HPLC method is a systematic process.[4] It begins with understanding the physicochemical properties of the analyte to make informed decisions about the stationary phase, mobile phase, and detection parameters. The goal is to achieve a separation that is not only efficient but also resilient to minor variations in operational conditions. This application note serves as a practical guide, explaining the scientific reasoning behind each step of the method development and validation process.

Experimental Design and Rationale

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[1]

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the recommended stationary phase.[1] The non-polar nature of the C18 phase is well-suited for retaining and separating moderately non-polar compounds like N-ethyl-2-methoxybenzamide through hydrophobic interactions.[5]

  • Reagents and Solvents: HPLC-grade acetonitrile, methanol, and water are essential. Buffering agents such as potassium phosphate monobasic and orthophosphoric acid should be of analytical grade.

  • Reference Standard: A well-characterized reference standard of N-ethyl-2-methoxybenzamide with a known purity is required for calibration and accuracy assessments.

Analyte Characterization: N-ethyl-2-methoxybenzamide

While specific experimental data for N-ethyl-2-methoxybenzamide is not extensively published, its structure suggests it is a moderately polar molecule. The presence of the aromatic ring and the ethyl amide group contributes to its hydrophobicity, making it suitable for reversed-phase chromatography. The methoxy and amide functionalities provide sites for potential hydrogen bonding, which can influence its interaction with the mobile and stationary phases.

Method Development: A Step-by-Step Approach

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters to achieve the desired separation.

Column Selection

A C18 column is the most common starting point for reversed-phase HPLC method development due to its wide applicability.[1] Its alkyl chains provide a non-polar stationary phase that effectively retains a broad range of analytes. For N-ethyl-2-methoxybenzamide, a C18 column provides a good balance of retention and selectivity.

Wavelength Selection

To determine the optimal wavelength for detection, a UV-Vis spectrum of N-ethyl-2-methoxybenzamide in the mobile phase should be recorded. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For many benzamide derivatives, a wavelength around 254 nm is a suitable starting point if a full scan is not feasible.[1][6]

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in controlling retention and selectivity in reversed-phase HPLC.[7] A mixture of an aqueous component (often with a buffer) and an organic modifier is typically used.[8]

  • Organic Modifier Selection: Acetonitrile and methanol are the most common organic modifiers.[5] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[9] A preliminary screening with both solvents can be performed to assess their impact on selectivity. For this method, a mixture of acetonitrile and water was chosen.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic elution (constant mobile phase composition) is generally preferred for its simplicity and robustness. A scouting gradient run (e.g., 5% to 95% acetonitrile over 20-30 minutes) can be initially performed to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention time (ideally between 3 and 10 minutes).[6][10]

  • pH Control: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[5] While N-ethyl-2-methoxybenzamide is not strongly acidic or basic, buffering the mobile phase can improve peak shape and reproducibility. A phosphate buffer is a good choice for its low UV cutoff and buffering capacity in the acidic to neutral pH range.[11] A pH of around 3.0 is often effective in suppressing the ionization of residual silanols on the silica-based stationary phase, thereby minimizing peak tailing.[5]

Sample and Standard Preparation

A stock solution of the N-ethyl-2-methoxybenzamide reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, typically the mobile phase, to a concentration of about 1 mg/mL.[6] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to concentrations that span the expected range of the samples.[1] Sample preparation should be as simple as possible to minimize variability. A common procedure involves dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Detailed Protocol: Quantification of N-ethyl-2-methoxybenzamide

Chromatographic Conditions
ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the prepared phosphate buffer. Degas the mixture using sonication or vacuum filtration for at least 15 minutes.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-ethyl-2-methoxybenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.[1]

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, a procedure similar to the standard preparation can be followed. For a formulated product like a tablet, the following is a general guideline:

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 100 mg of N-ethyl-2-methoxybenzamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation: Ensuring Reliability

The developed method must be validated in accordance with ICH guidelines to demonstrate its suitability for the intended purpose.[2][12] The key validation parameters are outlined below.

System Suitability

Before commencing with the validation experiments, the suitability of the chromatographic system should be established. This is typically done by making five replicate injections of a standard solution. The acceptance criteria are generally:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (if applicable) and spiked samples to show that there are no interfering peaks at the retention time of N-ethyl-2-methoxybenzamide.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is determined by analyzing a series of at least five concentrations across the desired range (e.g., 10-100 µg/mL).[1] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day, by a different analyst, or with different equipment. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • pH of the buffer (e.g., ± 0.2 units) The system suitability parameters should be checked under each of these varied conditions.

Data Presentation and Visualization

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the analyte's retention time
LOD & LOQ To be determined
Robustness System suitability criteria met under varied conditions
Experimental Workflows

HPLC_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) start Define Analytical Goal col_select Column Selection (C18) start->col_select wav_select Wavelength Selection (UV Scan) col_select->wav_select mp_select Mobile Phase Scouting (Gradient) wav_select->mp_select mp_opt Mobile Phase Optimization (Isocratic) mp_select->mp_opt sys_suit System Suitability mp_opt->sys_suit spec Specificity sys_suit->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust final_method final_method robust->final_method Final Validated Method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for the quantification of N-ethyl-2-methoxybenzamide. By following the systematic approach outlined, researchers and analysts can implement a robust, reliable, and accurate method suitable for routine quality control and research applications. The detailed explanation of the rationale behind each step empowers the user to troubleshoot and adapt the method as needed, ensuring its long-term viability.

References

  • Astle, M. J., & Abbott, R. K., Jr. (1960). Ultraviolet Spectrophotometric Analysis of Solutions of Benzonitrile and Benzamide. Analytical Chemistry, 32(9), 1228-1230. Available at: [Link]

  • ChemRxiv. (2023). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • SciSpace. (n.d.). Effective HPLC method development. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • PubMed. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Taylor & Francis Online. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Available at: [Link]

  • ZirChrom. (2004). Method Development Guide. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of N-Ethyl-2-methoxybenzamide

Introduction and Scientific Context N-ethyl-2-methoxybenzamide is a highly versatile organic molecule that serves as a fundamental building block and pharmacophore in medicinal chemistry. The ortho-methoxybenzamide motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

N-ethyl-2-methoxybenzamide is a highly versatile organic molecule that serves as a fundamental building block and pharmacophore in medicinal chemistry. The ortho-methoxybenzamide motif is famously embedded in various neuroleptic and antiemetic drugs (e.g., sulpiride, metoclopramide) due to its ability to form a pseudo-ring via intramolecular hydrogen bonding between the methoxy oxygen and the amide proton.

Accurate structural elucidation of this compound is critical for quality control, purity assessment, and downstream synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous characterization of such small molecules[1]. This application note provides a self-validating, step-by-step protocol for the 1D and 2D NMR characterization of N-ethyl-2-methoxybenzamide, emphasizing the causality behind specific experimental parameters.

Theoretical Framework & Experimental Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than blindly following a recipe. Every step in the NMR workflow must be an intentional choice designed to extract maximum structural data.

Solvent Selection: The Case for DMSO- d6​

While CDCl 3​ is the default solvent in many organic laboratories, DMSO- d6​ is explicitly chosen for this protocol.

  • Causality: DMSO is a strong hydrogen-bond acceptor. It heavily solvates the amide N-H proton, significantly slowing down its chemical exchange rate compared to protic or weakly interacting solvents. This shifts the N-H signal downfield (typically ~8.0 ppm) and sharpens it into a distinct triplet (due to coupling with the adjacent ethyl CH 2​ ), pulling it away from the overlapping aromatic envelope[2].

Pulse Sequence and Relaxation Delays
  • 1H NMR (zg30): A 30° flip angle is utilized for routine 1H screening. This satisfies the Ernst angle condition, allowing for a shorter relaxation delay ( d1​=1.0 s) and faster acquisition without saturating the signal. However, if Quantitative NMR (qNMR) is required for purity determination, a 90° pulse with a d1​>5×T1​ (typically 10-15 seconds) is mandatory to ensure complete longitudinal relaxation of all spins, yielding perfectly linear integration[3].

  • 13C NMR (zgpg30): Proton decoupling (WALTZ-16) is applied to collapse complex C-H multiplets into sharp singlets. This not only simplifies the spectrum but also dramatically increases the Signal-to-Noise (S/N) ratio via the Nuclear Overhauser Effect (NOE).

The D 2​ O "Shake" (Self-Validating Protocol)

To definitively prove the assignment of the N-H and ethyl CH 2​ protons, a D 2​ O exchange experiment is integrated into the workflow.

  • Causality: The ethyl CH 2​ protons naturally appear as a complex multiplet (a doublet of quartets) because they couple to both the CH 3​ protons ( 3J≈7.2 Hz) and the N-H proton ( 3J≈5.5 Hz). Adding a drop of D 2​ O to the NMR tube exchanges the N-H proton for deuterium (N-D). The N-H signal disappears, and the CH 2​ signal instantly simplifies into a clean quartet. This provides internal, self-validating proof of the molecular connectivity.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of N-ethyl-2-methoxybenzamide into a clean glass vial[4].

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex the vial gently until the solid is completely dissolved.

  • Transfer: Filter the solution through a glass-wool plugged Pasteur pipette directly into a premium 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Spectrometer Setup & Acquisition
  • Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to exactly 298 K.

  • Tuning & Matching (ATMA): Optimize the RF transmission for both 1 H and 13 C channels to maximize probe sensitivity and minimize reflected power.

  • Shimming: Perform automated gradient shimming (TopShim) on the Z-axis to ensure a highly homogeneous B0​ field, targeting a residual solvent peak half-width of < 1.0 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans using a spectral width of 20 ppm, centered at 5 ppm.

    • 13 C NMR: Acquire 512–1024 scans (depending on concentration) using a spectral width of 250 ppm, centered at 100 ppm.

  • 2D Acquisition (If required for ambiguity): Run 1 H- 13 C HSQC (to map direct C-H bonds) and HMBC (optimized for long-range nJCH​=8 Hz couplings) to bridge the isolated spin systems.

NMR_Workflow SamplePrep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Tuning Probe Tuning & Matching (Optimize RF transmission) SamplePrep->Tuning Shimming Shimming (Z-axis) (Ensure B0 field homogeneity) Tuning->Shimming Acq1D 1D NMR Acquisition (1H & 13C with appropriate d1) Shimming->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If structural ambiguity exists Processing Data Processing (FT, Phasing, Baseline Correction) Acq1D->Processing Acq2D->Processing Analysis Structural Elucidation (Signal assignment & integration) Processing->Analysis

Figure 1: Step-by-step experimental workflow for robust NMR characterization.

Data Presentation and Interpretation

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for N-ethyl-2-methoxybenzamide in DMSO- d6​ , synthesized from empirical baseline data of 2-methoxybenzamide derivatives[2].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
N-H 8.05broad triplet (bt)1H~5.5Amide proton
H-6 7.81doublet of doublets (dd)1H7.6, 1.8Aromatic CH (ortho to amide)
H-4 7.48triplet of doublets (td)1H8.4, 1.8Aromatic CH (para to amide)
H-3 7.14doublet (d)1H8.4Aromatic CH (ortho to methoxy)
H-5 7.03triplet of doublets (td)1H7.6, 1.0Aromatic CH (para to methoxy)
OCH 3​ 3.89singlet (s)3H-Methoxy group
CH 2​ 3.35doublet of quartets (dq)*2H7.2, 5.5Ethyl methylene
CH 3​ 1.15triplet (t)3H7.2Ethyl methyl

*Note: Upon addition of D 2​ O, the CH 2​ signal at 3.35 ppm will collapse into a simple quartet (q, J = 7.2 Hz).

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C=O 165.5C q​ Carbonyl carbon (Amide)
C-2 157.7C q​ Aromatic Carbon (attached to OCH 3​ )
C-4 132.0CHAromatic Carbon
C-6 131.2CHAromatic Carbon
C-1 123.0C q​ Aromatic Carbon (attached to C=O)
C-5 120.9CHAromatic Carbon
C-3 112.4CHAromatic Carbon
OCH 3​ 56.3CH 3​ Methoxy carbon
CH 2​ 34.5CH 2​ Ethyl methylene carbon
CH 3​ 14.8CH 3​ Ethyl methyl carbon

Advanced 2D Logic: HMBC Connectivity Network

To unequivocally prove that the ethylamine and methoxy groups are attached to the correct positions on the benzamide core, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC bypasses direct C-H bonds and reveals correlations across 2 or 3 bonds ( 2JCH​ and 3JCH​ ).

  • Logic Check: The carbonyl carbon (~165.5 ppm) acts as the central anchor. It will show strong cross-peaks with the aromatic H-6 proton AND the ethyl CH 2​ protons, proving the amide linkage. Concurrently, the aromatic C-2 carbon (~157.7 ppm) will correlate strongly with the methoxy protons (~3.89 ppm), confirming the ether linkage.

HMBC_Logic H_CH2 Ethyl CH2 Protons (~3.35 ppm) C_CO Carbonyl Carbon (~165.5 ppm) H_CH2->C_CO 3J_CH Correlation H_OMe Methoxy Protons (~3.89 ppm) C_C2 Aromatic C-2 (~157.7 ppm) H_OMe->C_C2 3J_CH Correlation H_Ar6 Aromatic H-6 (~7.81 ppm) H_Ar6->C_CO 3J_CH Correlation

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical pathways bridging the functional groups.

References

  • Electronic Supporting Information - The Royal Society of Chemistry -[Link]

  • Analytical NMR - Magritek -[Link]

Sources

Application

In-Depth Mass Spectrometry Fragmentation Patterns of N-ethyl-2-methoxybenzamide: Mechanisms, Ortho-Effects, and Analytical Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural elucidation, pharmacophore profiling, and LC-MS/MS method development. Mechanistic Rationale: The Chemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural elucidation, pharmacophore profiling, and LC-MS/MS method development.

Mechanistic Rationale: The Chemistry of N-ethyl-2-methoxybenzamide

N-ethyl-2-methoxybenzamide (C₁₀H₁₃NO₂, Exact Mass: 179.0946 Da) is a critical structural motif found in various neuroactive and antiemetic pharmaceuticals, including substituted benzamides like metoclopramide and remoxipride. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the fragmentation of this molecule is governed by two primary chemical drivers: amide bond lability and the ortho-effect .

Understanding these fragmentation pathways is not merely an exercise in pattern matching; it is essential for distinguishing regioisomers (e.g., ortho- vs. para-methoxy substituents) during drug metabolite profiling and forensic toxicological screening.

The "Ortho-Effect" in Mass Spectrometry

The "ortho-effect" describes the unique gas-phase intramolecular interactions that occur between adjacent substituents on an aromatic ring[1]. In the case of N-ethyl-2-methoxybenzamide, the spatial proximity of the methoxy oxygen to the amide proton facilitates a highly specific hydrogen rearrangement. This interaction often leads to the direct neutral loss of methanol (CH₃OH, 32 Da) from the protonated molecular ion, a pathway completely absent in the meta- and para-isomers. Furthermore, the electron-donating nature of the ortho-methoxy group strongly stabilizes the formation of acylium ions via resonance, driving the primary cleavage of the amide C-N bond[2].

Key Fragmentation Pathways and Quantitative Profiling

When subjected to Collision-Induced Dissociation (CID) in positive ion mode, the protonated precursor ion [M+H]⁺ at m/z 180.10 undergoes a predictable cascade of neutral losses.

  • Acylium Ion Formation (m/z 135.04): The most thermodynamically favored pathway is the cleavage of the amide bond, resulting in the loss of neutral ethylamine (45 Da). The resulting 2-methoxybenzoyl cation (m/z 135.04) is highly stable.

  • Decarbonylation (m/z 107.05): The acylium ion subsequently loses carbon monoxide (CO, 28 Da) to form the methoxyphenyl cation (m/z 107.05)[2].

  • Radical and Formaldehyde Losses (m/z 92.03 & 77.04): The methoxyphenyl cation can further degrade via the loss of a methyl radical (CH₃•, 15 Da) to yield a phenoxy radical cation at m/z 92, or lose formaldehyde (CH₂O, 30 Da) to yield the ubiquitous phenyl cation at m/z 77.

Table 1: Quantitative Fragmentation Summary
Precursor / FragmentTheoretical m/zIon FormulaNeutral LossMechanistic CausalityTypical Relative Abundance (CE 25 eV)
Precursor 180.1025C₁₀H₁₄NO₂⁺-Protonation of the amide nitrogen15%
Fragment 1 148.0762C₉H₁₀NO⁺32 Da (CH₃OH)Ortho-effect mediated hydrogen transfer20%
Fragment 2 135.0446C₈H₇O₂⁺45 Da (C₂H₇N)C-N bond cleavage; resonance-stabilized acylium100% (Base Peak)
Fragment 3 107.0497C₇H₇O⁺28 Da (CO)Decarbonylation of the acylium ion65%
Fragment 4 92.0262C₆H₄O⁺15 Da (CH₃•)Homolytic cleavage of the methoxy methyl group35%
Fragment 5 77.0391C₆H₅⁺30 Da (CH₂O)Loss of formaldehyde from the methoxyphenyl cation10%

Fragmentation Pathway Visualization

The following diagram maps the logical progression of the CID fragmentation cascade, highlighting the divergence between the ortho-effect driven pathway and the primary acylium breakdown.

G M Precursor Ion: [M+H]+ m/z 180.10 F135 2-Methoxybenzoyl Cation m/z 135.04 M->F135 - Ethylamine (45 Da) Amide Cleavage F148 Loss of Methanol m/z 148.07 M->F148 - CH3OH (32 Da) Ortho-Effect Rearrangement F107 Methoxyphenyl Cation m/z 107.05 F135->F107 - CO (28 Da) Decarbonylation F92 Phenoxy Radical Cation m/z 92.03 F107->F92 - CH3• (15 Da) Radical Loss F77 Phenyl Cation m/z 77.04 F107->F77 - CH2O (30 Da) Formaldehyde Loss

Figure 1: Proposed ESI-MS/MS fragmentation cascade of N-ethyl-2-methoxybenzamide.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity structural elucidation, the analytical method must be self-validating. This protocol incorporates system suitability checks and dynamic collision energy ramping to capture both fragile precursor ions and terminal fragments.

Phase 1: Sample Preparation & Matrix Control

Causality: Matrix suppression can obscure low-abundance diagnostic ions (like the m/z 148 ortho-effect fragment). Dilution in a highly organic, acidified solvent ensures complete ionization.

  • Stock Solution: Dissolve 1.0 mg of N-ethyl-2-methoxybenzamide reference standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using a diluent of 50:50 LC-MS Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Validation Blank: Prepare a blank vial containing only the 50:50 Water:Acetonitrile + 0.1% FA diluent to establish a baseline and rule out column carryover.

Phase 2: Chromatographic Separation (UHPLC)

Causality: Isolating the analyte from potential isobaric interferences ensures the resulting MS/MS spectra are uncontaminated.

  • Column: Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases:

    • A: LC-MS Water + 0.1% FA

    • B: LC-MS Acetonitrile + 0.1% FA

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Acquisition (ESI-QTOF or TQ-MS)

Causality: A static collision energy (CE) often destroys the precursor ion entirely or fails to generate lower m/z fragments. A CE ramp is mandatory for comprehensive structural mapping.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas: 800 L/hr.

  • MS/MS Parameters:

    • Isolate precursor m/z 180.10 in Q1 (Resolution: Unit).

    • Dynamic CE Ramping: Apply a collision energy ramp from 15 eV to 40 eV across the chromatographic peak.

    • Note: 15 eV will preserve the [M+H]⁺ and the m/z 148 ion; 40 eV will drive the formation of the m/z 92 and 77 terminal fragments.

Phase 4: Data Validation & Interpretation
  • Blank Subtraction: Analyze the validation blank at the expected retention time. Ensure the signal-to-noise ratio of m/z 180 is < 3:1.

  • Isotopic Fidelity: Verify that the precursor ion (m/z 180.10) exhibits the correct A+1 isotopic profile (~11% abundance relative to the monoisotopic peak, corresponding to the 10 carbon atoms).

  • Fragment Ratio Check: Confirm that the intensity of m/z 135 is strictly greater than m/z 107. An inversion of this ratio suggests excessive source fragmentation (in-source CID) prior to the collision cell.

References

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids National Center for Biotechnology Information (PMC)[Link]

  • 2-Methoxybenzamide - Mass Spectrum (Electron Ionization) NIST Chemistry WebBook, SRD 69[Link]

  • N-Ethyl-3-methylbenzamide | Mass Spectrometry Data PubChem - National Institutes of Health[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies for N-ethyl-2-methoxybenzamide Derivatives

Executive Summary The N-ethyl-2-methoxybenzamide moiety is a privileged structural scaffold in medicinal chemistry. It forms the core pharmacophore of numerous high-affinity substituted benzamides—including potent dopami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-ethyl-2-methoxybenzamide moiety is a privileged structural scaffold in medicinal chemistry. It forms the core pharmacophore of numerous high-affinity substituted benzamides—including potent dopamine D2/D3 receptor antagonists (e.g., eticlopride, raclopride) and emerging epigenetic probes[1]. Transitioning these compounds from in vitro binding assays to in vivo murine models requires precise formulation strategies to overcome variable lipophilicity and ensure adequate blood-brain barrier (BBB) penetration. This application note provides a comprehensive, self-validating guide for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) mapping of N-ethyl-2-methoxybenzamide derivatives in preclinical research.

Physicochemical Profiling & Vehicle Selection

The success of an in vivo dosing strategy relies entirely on the causality between a compound's physicochemical properties and its delivery vehicle. N-ethyl-2-methoxybenzamide derivatives typically feature a basic amine (pKa ~8.5–9.5) and moderate lipophilicity (LogP ~2.0–3.5).

  • Aqueous Saline (0.9% NaCl):

    • Causality: Ideal for compounds synthesized as hydrochloride or tartrate salts (e.g., eticlopride HCl). Saline is physiologically inert, preventing vehicle-induced behavioral artifacts in sensitive neuropharmacological assays.

  • Co-Solvent Systems (e.g., 5% DMSO / 10% HP-β-CD / 85% Saline):

    • Causality: Required for free-base forms or highly lipophilic novel derivatives. Dimethyl sulfoxide (DMSO) disrupts the compound's crystal lattice energy, while Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzamide core. This prevents the compound from precipitating when introduced to the aqueous environment of the bloodstream[2].

  • Suspensions (0.5% Carboxymethyl Cellulose - CMC):

    • Causality: Preferred for oral (PO) gavage. CMC increases the viscosity of the vehicle, keeping the compound uniformly suspended for consistent gastric delivery without the gastrointestinal toxicity associated with high co-solvent concentrations[2].

In Vivo Administration Protocols (Murine Models)

Protocol A: Intraperitoneal (IP) Dosing for Neurobehavioral Assays

This protocol is optimized for assessing central nervous system (CNS) target engagement, such as D2 receptor blockade, which is a primary function of many N-ethyl-2-methoxybenzamide derivatives.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve the test compound (e.g., Eticlopride HCl) in sterile 0.9% saline to achieve your target concentration (e.g., 0.05 mg/mL for a 0.5 mg/kg dose).

    • Self-Validating Check: Visually inspect the solution against both a stark white and a dark background. Any visible particulate matter indicates incomplete dissolution. If observed, apply mild sonication (37°C water bath for 5 minutes) or switch to a co-solvent system.

  • Volume Standardization: Standardize the injection volume to 10 mL/kg of body weight to prevent peritoneal distension. For a standard 25 g adult C57BL/6 mouse, draw exactly 250 µL into a 1 mL syringe equipped with a 27G needle.

  • Administration: Securely restrain the mouse, exposing the ventral abdomen. Tilt the animal slightly head-down to shift internal organs cranially. Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Post-Dose Monitoring: Monitor the animal for 15–30 minutes. High doses of D2-antagonizing benzamides (e.g., >1.0 mg/kg) will induce measurable catalepsy, serving as an immediate phenotypic confirmation of BBB penetration and target engagement.

Protocol B: Intravenous (IV) Dosing for Pharmacokinetic Profiling
  • Formulation: Prepare a 1 mg/mL solution using the 5% DMSO / 10% HP-β-CD vehicle. Filter sterilize through a 0.22 µm PTFE syringe filter. Note: Do not use PES filters, as lipophilic benzamides may bind to the membrane.

  • Administration: Warm the mouse tail using a heat lamp (maximum 40°C) for 2 minutes to dilate the lateral tail vein. Inject a volume of 2–5 mL/kg (e.g., 50–125 µL for a 25 g mouse) using a 29G needle over a slow 10–15 second count to prevent acute cardiovascular shock.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Mapping

Pharmacodynamic Biomarkers

Central administration of N-ethyl-2-methoxybenzamide derivatives triggers specific, measurable intracellular signaling cascades.

  • DARPP-32 Phosphorylation: Blockade of D2 receptors disinhibits adenylyl cyclase, raising cAMP levels. This activates Protein Kinase A (PKA), which subsequently phosphorylates DARPP-32 at Thr34. IP administration of eticlopride (0.1–0.5 mg/kg) maximally increases phospho-DARPP-32 in the mouse striatum within 15 minutes[3].

  • FAK Autophosphorylation: Acute systemic injection of these derivatives (0.1–0.5 mg/kg) induces a marked, dose-dependent increase in Focal Adhesion Kinase (FAK) autophosphorylation at Tyr397 in the striatum and medial prefrontal cortex[4].

Quantitative PK Data Presentation

The table below summarizes typical pharmacokinetic parameters for substituted benzamides to guide sampling timepoints.

Compound Class / ExampleRouteVehicleDose (mg/kg)Tmax (h)Cmax (ng/mL)Half-life (t1/2, h)Brain/Plasma Ratio
Eticlopride HCl IP0.9% Saline0.50.25 - 0.5~1201.2 - 1.5> 1.5
Novel Benzamide (Free Base)IV5% DMSO / HP-β-CD0.50.08~4502.10.8 - 1.2
Novel Benzamide (Free Base)PO0.5% CMC5.01.0 - 2.0~8503.50.8 - 1.2

Pathway Visualization

The following diagram illustrates the established pharmacodynamic mechanism of N-ethyl-2-methoxybenzamide-derived D2 antagonists in striatal neurons, highlighting the causality between receptor blockade and downstream kinase activation.

G Compound N-ethyl-2-methoxybenzamide Derivatives D2R Dopamine D2 Receptor (Blockade) Compound->D2R Antagonizes Gi Gαi/o Protein (Inhibition Lifted) D2R->Gi Prevents Activation FAK Focal Adhesion Kinase (Phosphorylated Y397) D2R->FAK Modulates AC Adenylyl Cyclase (Activation) Gi->AC Disinhibits cAMP cAMP Production (Increased) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylated Thr34) PKA->DARPP32 Phosphorylates

D2R signaling modulation by N-ethyl-2-methoxybenzamide derivatives.

References

  • Drug Evolution Concept in Drug Design: 1. Hybridization Method Source: ACS Publications URL:[Link]

  • Regulation of the phosphorylation of the dopamine- and cAMP-regulated phosphoprotein of 32 kDa in vivo by dopamine D1, dopamine D2, and adenosine A2A receptors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Dopamine D2 receptor antagonists alter autophosphorylation of focal adhesion kinases in the mouse forebrain in vivo Source: PubMed Central (PMC) / NIH URL:[Link]

  • Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists Source: Journal of Neuroscience URL:[Link]

  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects Source: ACS Publications URL:[Link]

Sources

Application

Application Note: N-Ethyl-2-Methoxybenzamide as a Versatile Precursor in the Synthesis of Neuroactive and Epigenetic Probes

Executive Summary & Pharmacophore Significance N-ethyl-2-methoxybenzamide is a privileged structural motif and highly versatile intermediate in modern organic synthesis and drug development. It serves as the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

N-ethyl-2-methoxybenzamide is a privileged structural motif and highly versatile intermediate in modern organic synthesis and drug development. It serves as the foundational building block for two major classes of therapeutics: neuroactive agents (specifically dopamine D2/D3 receptor antagonists like amisulpride analogs)[1] and advanced epigenetic chemical probes (such as the BRPF1 bromodomain inhibitor control GSK9311).

The chemical architecture of N-ethyl-2-methoxybenzamide is not accidental. The 2-methoxy group enforces a rigid, coplanar conformation of the benzamide moiety via a strong intramolecular hydrogen bond with the amide N-H. This conformational locking is critical for orienting the molecule correctly within the binding pockets of target proteins. Furthermore, the electron-donating nature of the methoxy group activates the aromatic ring, making it highly susceptible to regioselective Electrophilic Aromatic Substitution (EAS) at the 5-position[2]. This predictability allows chemists to efficiently synthesize complex antibacterial sulfonamide derivatives[3] and neuroleptics without the need for exhaustive isomeric separation.

Mechanistic Rationale & Synthetic Workflows

To construct complex pharmacophores from N-ethyl-2-methoxybenzamide, the most reliable synthetic vector is the functionalization of the 5-position (para to the methoxy group). The following workflows detail the transformation of this precursor into highly functionalized sulfonamides.

Protocol A: Regioselective Chlorosulfonylation

Chlorosulfonylation is notoriously sensitive to steric hindrance and thermal degradation[2]. The methoxy ether linkage is prone to acidic cleavage if the temperature is not strictly controlled.

Causality & Rationale for Experimental Choices:

  • Temperature Control (0–5 °C): The reaction between the aromatic ring and chlorosulfonic acid is highly exothermic. Maintaining near-freezing temperatures prevents the thermal cleavage of the methoxy group, which would otherwise result in unwanted phenol byproducts.

  • Excess Reagent (5.0 eq): Chlorosulfonic acid acts as both the solvent and the active electrophile ( SO3​ ) generator. A large excess drives the EAS reaction to completion while maintaining a fluid reaction medium.

  • Ice Quench: Rapid quenching in crushed ice prevents the hydrolysis of the newly formed, highly reactive sulfonyl chloride back into a stable, unreactive sulfonic acid.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with N-ethyl-2-methoxybenzamide (10.0 mmol, 1.79 g) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-brine bath and allow the system to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Using a pressure-equalizing dropping funnel, add chlorosulfonic acid (50.0 mmol, 3.3 mL) dropwise over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at 5 °C for 4 hours.

  • In-Process Quality Control (IPQC) - Self-Validation: Quench a 50 µL aliquot of the reaction mixture into 1 mL of ice water, then extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a distinct lower-running spot ( Rf​≈0.4 ) validates complete conversion.

  • Quenching: Carefully pour the viscous reaction mixture over 100 g of vigorously stirred crushed ice.

  • Isolation: Extract the resulting aqueous suspension with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 5-chlorosulfonyl-N-ethyl-2-methoxybenzamide as a white solid.

Protocol B: Amination to Yield 5-Sulfamoyl Derivatives

The isolated sulfonyl chloride is highly reactive and must be immediately subjected to nucleophilic substitution to form the final neuroactive sulfonamide[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 5-chlorosulfonyl-N-ethyl-2-methoxybenzamide (8.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Amine Addition: Cool the solution to 0 °C. Add the desired secondary amine (e.g., N-ethyl-2-aminomethylpyrrolidine for amisulpride analogs) (8.8 mmol) followed by triethylamine (16.0 mmol) as an acid scavenger.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • IPQC - Self-Validation: Monitor via HPLC-UV (254 nm). The reaction is deemed complete when the sulfonyl chloride peak (typically eluting at ~8 mins on a standard C18 gradient) is <1% .

  • Workup: Concentrate the mixture, reconstitute in ethyl acetate, wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and evaporate to yield the target benzamide antagonist.

Quantitative Data & Yield Optimization

The optimization of the chlorosulfonylation step is critical for the overall yield of the synthetic route. Table 1 summarizes the quantitative improvements achieved by adjusting the reaction parameters to mitigate steric and thermal limitations[2].

Table 1: Optimization of 5-Chlorosulfonylation of N-Ethyl-2-Methoxybenzamide

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Temperature 25 °C0–5 °CPrevents ether cleavage and exothermic degradation.
Equivalents of ClSO3​H 2.0 eq5.0 eqActs as both solvent and reagent, driving EAS to completion.
Reaction Time 12 hours4 hoursHigher concentration of electrophile accelerates conversion.
Isolated Yield 45%88%Minimized side-product formation (e.g., sulfonic acids).
HPLC Purity 85%>98%Cleaner reaction profile simplifies downstream amination.

Visualizing Workflows and Biological Pathways

The following diagrams illustrate the chemical synthesis workflow and the downstream biological mechanism of action for the resulting neuroactive compounds.

Synthetic_Workflow SM N-Ethyl-2-methoxybenzamide (Starting Material) Step1 Chlorosulfonylation (ClSO3H, 0-5°C) SM->Step1 Int1 5-Chlorosulfonyl Intermediate Step1->Int1 EAS Reaction Step2 Amination (Amine, Base, 25°C) Int1->Step2 Prod1 5-Sulfamoyl Derivative (Neuroactive Target) Step2->Prod1 Nucleophilic Substitution

Caption: Workflow for the regioselective synthesis of 5-sulfamoyl derivatives from N-ethyl-2-methoxybenzamide.

D2_Signaling Benzamide Benzamide Antagonist (e.g., Amisulpride analog) D2R Dopamine D2 Receptor (GPCR) Benzamide->D2R Competitive Inhibition Gi Gi/o Protein Complex D2R->Gi Activates (when agonist bound) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Downstream Effectors (Altered Gene Expression) PKA->Target Phosphorylates

Caption: Dopamine D2 Receptor signaling pathway modulated by benzamide-based antagonists.

References

  • Title : Drug Evolution Concept in Drug Design: 1. Hybridization Method Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: Process for preparation of amisulpride (US20130096319A1)
  • Title : Cardioselective KATP Channel Blockers Derived from a New Series of m-Anisamidoethylbenzenesulfonylthioureas Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing N-ethyl-2-methoxybenzamide

Welcome to the technical support resource for researchers working with N-ethyl-2-methoxybenzamide and related benzamide derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with N-ethyl-2-methoxybenzamide and related benzamide derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of achieving adequate aqueous solubility for biological assays. As a compound with a benzamide core, N-ethyl-2-methoxybenzamide is anticipated to have low intrinsic water solubility, a common hurdle in drug discovery and development.[1][2]

This center is designed to provide you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My N-ethyl-2-methoxybenzamide precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how do I fix it?

This is a classic and frequent issue known as "compound crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The dimethyl sulfoxide (DMSO) from your stock solution keeps the compound dissolved at high concentrations, but upon significant dilution into the buffer, the DMSO's solubilizing power is reduced, and the aqueous environment cannot maintain the compound in solution.[3]

Root Cause Analysis & Solution Workflow:

  • Assess Co-solvent Concentration: The final concentration of the organic co-solvent is the most critical factor. Many cell-based and enzymatic assays are sensitive to solvents. Most assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant artifacts. Exceeding this can lead to cytotoxicity or enzyme inhibition. First, confirm the final percentage of DMSO in your assay well where precipitation occurred.

  • The "Solubility-Toxicity" Balance: You are balancing the need to dissolve your compound with the need to keep your biological system healthy. If precipitation occurs, you have a few options:

    • Lower the Final Compound Concentration: This is the simplest solution. Does your experiment require the high concentration you are currently testing? Perform a dose-response curve to determine if a lower, soluble concentration is still effective.

    • Increase the Co-solvent Concentration (with caution): If you must test at a higher concentration, you may need to slightly increase the final DMSO percentage. However, this requires rigorous validation. You must run a "vehicle control" experiment to ensure the new, higher DMSO concentration does not impact your assay's results.[4]

  • Optimize Your Stock Solution: Preparing an appropriate stock solution is foundational.[5][6] If your stock is too dilute, you will need to add a larger volume to your assay, increasing the final solvent percentage to a potentially unacceptable level. Aim for a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO to minimize the volume added to your assay.[7]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Calculation: Determine the mass of N-ethyl-2-methoxybenzamide needed for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock of a compound with MW ~179.22 g/mol , you would need 17.92 mg).

  • Weighing: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene with a Teflon-lined screw cap).[8]

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO.[9] Cap the vial tightly.

  • Solubilization: Vortex the solution thoroughly. If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes or gentle warming (e.g., 37°C) can be applied.[7] Visually inspect to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation.[4] Store at -20°C for short-term or -80°C for long-term storage, protected from light.

Frequently Asked Questions (FAQs)

This section covers broader questions about developing a solubilization strategy for N-ethyl-2-methoxybenzamide.

Q2: I am starting a new project with N-ethyl-2-methoxybenzamide. What is the recommended systematic approach to ensure it stays dissolved in my assay?

A systematic approach saves time and ensures your results are valid. The goal is to find the simplest method that works for your required concentration range before moving to more complex formulations.

The workflow below outlines a decision-making process for effective solubilization.

G cluster_0 Phase 1: Co-Solvent Approach cluster_1 Phase 2: Advanced Formulation A 1. Prepare 10-50 mM Stock in 100% DMSO B 2. Determine Max Tolerable DMSO % in Assay (e.g., 0.5%) A->B C 3. Calculate Max Soluble Compound Concentration B->C Run Vehicle Control D Is this concentration sufficient for the experiment? C->D E SUCCESS: Proceed with experiment using DMSO as co-solvent. D->E Yes F 4. Explore Cyclodextrin Complexation D->F No G 5. Test Solubility with HP-β-CD or SBE-β-CD F->G See Protocol 3 H Does cyclodextrin provide sufficient solubility? G->H I SUCCESS: Proceed using validated cyclodextrin formulation. H->I Yes J 6. Explore pH Adjustment (if assay permits) H->J No

Caption: Decision workflow for solubilizing N-ethyl-2-methoxybenzamide.

Q3: My assay is extremely sensitive to DMSO. What are the best alternative methods for solubilizing N-ethyl-2-methoxybenzamide?

When standard co-solvents are not an option, more advanced formulation strategies are required. For a neutral benzamide derivative, the most promising approach is complexation with cyclodextrins.

Method 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like N-ethyl-2-methoxybenzamide, forming a "host-guest" complex that is water-soluble.[] This technique is widely used in pharmaceuticals to improve drug solubility and bioavailability.[12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very common, high aqueous solubility.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and a strong ability to form complexes.[9]

Protocol 2: Screening for Cyclodextrin-Enhanced Solubility
  • Prepare Cyclodextrin (CD) Stock Solutions: Prepare a range of CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your primary assay buffer.

  • Add Compound: To a fixed volume of each CD solution, add an excess amount of solid N-ethyl-2-methoxybenzamide powder.

  • Equilibrate: Tightly cap the samples and mix them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Quantify Soluble Compound: Carefully collect the supernatant and quantify the concentration of dissolved N-ethyl-2-methoxybenzamide using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A rising curve indicates successful solubilization.[13]

Method 2: pH Adjustment

For ionizable molecules, adjusting the pH of the buffer can dramatically increase solubility by converting the molecule into its more soluble salt form.[14][15] While the N-ethyl-2-methoxybenzamide structure appears to be neutral, this strategy is a cornerstone of solubility enhancement for many compounds and should not be overlooked, especially for other benzamide derivatives that may have acidic or basic functional groups.[16][17] To test its applicability, you can measure the compound's solubility in buffers of varying pH (e.g., 5.0, 7.4, and 9.0), ensuring the chosen pH is compatible with your biological assay.

Q4: How do I select the best solubilization strategy for my specific assay (e.g., cell-based vs. enzyme assay)?

The right choice depends entirely on the compatibility of the solubilizing agent with your assay system. A strategy that works for a biochemical assay might be toxic to cells.

Method Mechanism Pros Cons Best For
Co-solvents (DMSO, Ethanol) Reduces the polarity of the aqueous medium.[18][]Simple, fast, and effective for initial screening.[20]Potential for cytotoxicity or direct interference with assay components at >0.5%.Initial high-throughput screening, many biochemical and cell-based assays (with careful vehicle controls).
Cyclodextrins (HP-β-CD, SBE-β-CD) Encapsulates the hydrophobic molecule in a soluble complex.[]Generally low cytotoxicity, can significantly increase solubility.May extract cholesterol from cell membranes at high concentrations; can be viscous.Cell-based assays sensitive to organic solvents; in vivo studies.
pH Adjustment Converts an ionizable compound to its more soluble salt form.Very effective for acidic or basic compounds; simple to implement.[17]Not effective for neutral compounds; the required pH may be incompatible with the biological assay.Assays with a wide pH tolerance; compounds with ionizable functional groups.

Final Recommendation: Always perform a vehicle control experiment. This means testing your cells or enzyme with the solubilizing agent alone (e.g., buffer with 0.5% DMSO, or buffer with 5% HP-β-CD) to ensure that the agent itself is not causing the biological effect you are measuring.[4] This is a non-negotiable step for ensuring the trustworthiness and integrity of your scientific data.

References
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. Available from: [Link]

  • NextSDS. N-(2-ethylphenyl)-2-methoxybenzamide — Chemical Substance Information. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • PubChem. 4-acetyl-N-ethyl-2-methoxybenzamide. Available from: [Link]

  • Enfanos. Preparation of Stock Solutions. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • The Pharma Innovation. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • ResearchGate. Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Available from: [Link]

Sources

Optimization

Overcoming crystallization challenges in N-ethyl-2-methoxybenzamide purification

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying N-ethyl-2-methoxybenzamide through crystallization. Here, we address comm...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying N-ethyl-2-methoxybenzamide through crystallization. Here, we address common challenges with in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure the successful isolation of high-purity material.

Section 1: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the crystallization of N-ethyl-2-methoxybenzamide.

Question 1: My N-ethyl-2-methoxybenzamide is "oiling out" instead of crystallizing. What are the causes and how can I fix this?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystalline structure. This typically happens when the melting point of your compound is lower than the temperature of the solution during crystallization. For aromatic amides, this can be exacerbated by the presence of impurities which can depress the melting point.

Causality:

  • High Solute Concentration: A solution that is too concentrated can lead to the solute's saturation point being reached at a temperature above its melting point.

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a disordered, liquid phase.[]

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high, leading to a supersaturated solution at a temperature where the solute is molten.

  • Impurities: The presence of impurities can significantly lower the melting point of the eutectic mixture, making it more prone to oiling out.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration.[2]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help to achieve a gradual temperature decrease, which is crucial for orderly crystal growth.[2]

  • Induce Crystallization at a Lower Temperature: Once the diluted solution has cooled to room temperature, try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[3] If crystals begin to form, you can then proceed with further cooling in an ice bath.

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly. For benzamide derivatives, solvent systems like ethanol/water or dichloromethane/hexane can be effective.[4][5]

Question 2: The crystallization of N-ethyl-2-methoxybenzamide is not initiating, and the solution remains clear even after cooling. What steps can I take?

Answer:

Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent high solubility of your compound in the chosen solvent at lower temperatures.

Causality:

  • Excess Solvent: The most common reason is having too much solvent, which keeps the compound fully dissolved even at low temperatures.[2]

  • Sub-optimal Solvent: The selected solvent may not have a steep enough solubility curve, meaning the compound remains relatively soluble even when cold.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[3]

    • Seeding: If available, add a single, pure crystal of N-ethyl-2-methoxybenzamide to the solution. This provides a template for crystal growth.[][6]

  • Increase Concentration:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Continue this process until you observe crystallization upon cooling.[2]

  • Lower the Temperature: If using an ice bath is not sufficient, a dry ice/acetone bath can be used to achieve lower temperatures, which may be necessary to induce crystallization.

  • Solvent Re-evaluation: If the above steps fail, the solvent is likely unsuitable. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[3] You will need to perform a solvent screen to identify a more appropriate system.

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant portion of your compound remains in the mother liquor after filtration.[2]

Causality:

  • Using Excessive Solvent: This is a primary cause of low recovery.[2]

  • Premature Crystallization: If crystallization occurs too quickly at a high temperature, impurities can be trapped, and the overall yield of pure product can be reduced after washing.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystallization to complete.

Troubleshooting Protocol:

  • Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize the amount of product that crystallizes out of the solution.

  • Recover from Mother Liquor:

    • Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Perform a solvent extraction on the mother liquor if the compound has favorable partitioning characteristics.

  • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

Question 4: I'm concerned about polymorphism in my N-ethyl-2-methoxybenzamide crystals. How can I control it?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[6] For benzamide derivatives, different polymorphs have been observed.[8][9][10]

Causality:

  • Solvent System: The choice of solvent can influence which polymorphic form is favored.

  • Cooling Rate: The rate of cooling affects the nucleation and growth kinetics, which can lead to different polymorphs.[]

  • Temperature: The temperature at which crystallization occurs can determine the thermodynamic or kinetic polymorph that is formed.

Control Strategies:

  • Seeding: This is a powerful method to control polymorphism. By introducing a seed crystal of the desired polymorph, you can direct the crystallization towards that specific form.[][6]

  • Controlled Cooling: Employ a slow and controlled cooling profile. This generally favors the formation of the most thermodynamically stable polymorph.

  • Solvent Selection: Systematically screen different solvents and solvent mixtures, as the solvent-solute interactions can stabilize different crystal packing arrangements.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the resulting crystal form and ensure consistency between batches.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-ethyl-2-methoxybenzamide to consider during crystallization?

Q2: Which solvents are a good starting point for the recrystallization of N-ethyl-2-methoxybenzamide?

Based on the general solubility of benzamide derivatives, a good starting point for solvent screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane

  • Mixed Solvent Systems: Ethanol/Water, Dichloromethane/Hexane, Ethyl acetate/Heptane. For some benzamides, recrystallization from ethanol has been reported to be effective.[18]

Solvent Selection Guide

Solvent ClassSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Notes
Alcohols (e.g., Ethanol)GoodModerate to LowOften a good first choice. Can be used in a mixed system with water.
Esters (e.g., Ethyl Acetate)GoodModerateGood for moderately polar compounds.
Ketones (e.g., Acetone)HighHighMay be too good of a solvent, leading to low yields.
Aromatic Hydrocarbons (e.g., Toluene)ModerateLowUseful for less polar impurities.
Chlorinated Solvents (e.g., Dichloromethane)HighHighSimilar to acetone, may result in low yields if used alone.
Alkanes (e.g., Hexane, Heptane)PoorPoorPrimarily used as an anti-solvent in mixed systems.

Q3: What is a standard protocol for recrystallizing N-ethyl-2-methoxybenzamide?

Here is a general, step-by-step protocol that can be adapted based on your specific observations.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude N-ethyl-2-methoxybenzamide and a stir bar. Add a small amount of your chosen solvent and heat the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3][7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Q4: How can I purify N-ethyl-2-methoxybenzamide if recrystallization is not effective?

If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack a column.

    • Dissolve the crude N-ethyl-2-methoxybenzamide in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can then be recrystallized if necessary.

Section 3: Visual Guides

Troubleshooting Crystallization Failures

Troubleshooting Crystallization start Crystallization Attempt oiling_out Compound Oils Out start->oiling_out Liquid droplets form no_crystals No Crystals Form start->no_crystals Solution remains clear low_yield Low Yield start->low_yield Few crystals form success Pure Crystals Obtained start->success Successful crystallization reheat_dilute Reheat & Add Solvent oiling_out->reheat_dilute induce_nucleation Scratch / Seed no_crystals->induce_nucleation minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent slow_cool Slow Cooling reheat_dilute->slow_cool slow_cool->success Crystals form change_solvent Change Solvent System slow_cool->change_solvent Still oils out induce_nucleation->success Crystals form concentrate Evaporate Solvent induce_nucleation->concentrate No effect lower_temp Lower Temperature concentrate->lower_temp Still no crystals optimize_cooling Optimize Cooling Time/Temp minimize_solvent->optimize_cooling recover_mother_liquor Recover from Mother Liquor optimize_cooling->recover_mother_liquor

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (April 07, 2022). [Link]

  • PubChem. 4-acetyl-N-ethyl-2-methoxybenzamide | C12H15NO3 | CID 54392464. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. (July 02, 2025). [Link]

  • American Pharmaceutical Review. Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. (December 11, 2012). [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. [Link]

  • Scribd. Benzamide Synthesis and Recrystallization | PDF. [Link]

  • PMC. Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. [Link]

  • PMC. Synthesis and stability of strongly acidic benzamide derivatives. (February 27, 2018). [Link]

  • ChemBK. Benzamide, N-ethyl-. (April 09, 2024). [Link]

  • PubChem. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109. [Link]

  • Organometallics. Safe and Convenient Procedure for Solvent Purification. [Link]

  • PMC. Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (October 20, 2024). [Link]

  • MDPI. Lattice Matching and Microstructure of the Aromatic Amide Fatty Acid Salts Nucleating Agent on the Crystallization Behavior of Recycled Polyethylene Terephthalate. (June 28, 2024). [Link]

  • ACS Publications. Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides | Crystal Growth & Design. (September 14, 2011). [Link]

  • Chemspace. N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide - C17H19NO2 | CSSS00048133482. [Link]

  • ACS Publications. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. | Crystal Growth & Design. (March 18, 2011). [Link]

  • National Institute of Standards and Technology. 2-Methoxybenzamide - the NIST WebBook. [Link]

  • PubChem. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517. [Link]

  • ResearchGate. (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (December 09, 2024). [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (December 12, 2024). [Link]

  • PubChem. 2-Methoxybenzamide | C8H9NO2 | CID 75540. [Link]

  • MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (August 22, 2021). [Link]

  • PubChem. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. [Link]

  • PubChem. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in N-Ethyl-2-Methoxybenzamide Spectrophotometric Assays

Introduction: The Causality of Signal Integrity Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and poor reproducibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Causality of Signal Integrity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and poor reproducibility when quantifying small aromatic molecules. N-ethyl-2-methoxybenzamide is a critical intermediate in the synthesis of dopaminergic antagonists and antibacterial sulfonamides. Because its primary chromophores (the aromatic ring and the methoxy/amide auxochromes) absorb strongly in the deep UV region (typically 260–290 nm), assays are highly susceptible to photometric noise, solvent interference, and matrix scattering.

This guide is designed to move beyond simple "quick fixes." Here, we explore the causality behind experimental choices, ensuring that every protocol you implement acts as a self-validating system to guarantee scientific integrity and robust signal-to-noise ratios (SNR).

Troubleshooting Guide & FAQs

Q1: Why is my baseline absorbance unstable and noisy when measuring N-ethyl-2-methoxybenzamide in the 260–290 nm UV region? Causality: The spectrophotometer calculates absorbance as a logarithmic ratio of incident light to transmitted light ( A=−log(I/I0​) ). If your solvent has a UV cut-off near the absorption maximum of N-ethyl-2-methoxybenzamide, the solvent itself absorbs almost all the incident light. When the transmitted light ( I ) approaches zero, the detector is forced to amplify electronic noise to generate a reading, resulting in a wildly fluctuating baseline. Solution: You must use a UV-transparent solvent. Assays for benzamide derivatives are optimally performed in highly pure water or aqueous solutions containing HPLC-grade methanol [1]. Using solvents like DMSO (cut-off 268 nm) will completely obscure the analyte signal.

Q2: How does stray light affect the linearity of my calibration curve, and how can I mitigate it? Causality: Stray light is any light reaching the detector that does not pass through the sample or falls outside the selected spectral bandwidth. At higher analyte concentrations, true sample transmittance is very low. If stray light is present, the detector registers a falsely high transmittance, causing the absorbance to plateau and the calibration curve to deviate downward from Beer-Lambert linearity [2]. Solution: Ensure cuvettes are made of scratch-free fused quartz. Standard glass and plastic cuvettes absorb strongly below 300 nm, acting as a barrier that mimics high sample absorbance and exacerbates stray light errors. Additionally, optimize the slit width to balance resolution and light throughput.

Q3: My samples contain biological matrices or excipients. How do I eliminate scattering noise? Causality: Particulates in biological matrices scatter incident light. Unlike true molecular absorption, scattering deflects light away from the detector omnidirectionally. The instrument cannot distinguish between scattered light and absorbed light, falsely interpreting the loss of photons as absorbance. This artificially inflates the reading and introduces high variability. Solution: Implement a strict filtration protocol prior to measurement and utilize a dual-wavelength baseline correction (e.g., subtracting absorbance at a non-absorbing wavelength like 400 nm from the 270 nm peak).

Quantitative Data Summaries

Table 1: Impact of Solvent Selection on UV Background Noise
SolventUV Cut-off (nm)Suitability for N-ethyl-2-methoxybenzamide (260-290 nm)Causality / Impact
HPLC-Grade Water 190ExcellentMaximum UV transmittance; zero background interference.
HPLC-Grade Methanol 205ExcellentLow chemical noise [4]; ideal for solubilizing hydrophobic benzamides.
Acetonitrile 190ExcellentTransparent in deep UV; prevents baseline drift.
DMSO 268Poor (High Noise)Absorbs heavily in the analyte's peak region, causing detector saturation.
Acetone 330UnsuitableCompletely masks the 260-290 nm spectral window.
Table 2: Instrument Parameter Optimization
ParameterRecommended SettingCausality
Slit Width 1.0 - 2.0 nmBalances the spectral resolution of the benzamide peak with sufficient photon throughput to minimize detector noise [2].
Integration Time 0.5 - 1.0 sLonger integration averages out random photometric fluctuations, improving SNR[3].
Cuvette Material Fused Quartz (10-mm)Glass/plastic absorb strongly below 300 nm, severely reducing I0​ and amplifying noise [1].

Experimental Protocols: Self-Validating Systems

Protocol 1: Self-Validating Matrix Filtration and Blank Subtraction

This protocol ensures that scattering noise is eliminated and validates the cleanliness of the matrix.

  • Sample Preparation: Dissolve N-ethyl-2-methoxybenzamide in an aqueous solution containing 0.1% HPLC-grade methanol [1].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and does not leach UV-absorbing plasticizers into the solvent, unlike some cellulose filters.

  • Self-Validation Step (The "Blank Check"): Measure the absorbance of the filtered matrix (without the analyte) against a pure solvent reference. If the absorbance at 270 nm is >0.05 a.u., the matrix contains soluble UV-absorbing contaminants, and sample extraction (e.g., Liquid-Liquid Extraction) is required before proceeding.

  • Measurement: Measure the sample absorbance. Apply a baseline correction by subtracting the absorbance at 400 nm (where the benzamide does not absorb) from the peak absorbance at ~270 nm to correct for any residual micro-scattering.

Protocol 2: Instrument Calibration and Stray Light Verification

This protocol verifies that the spectrophotometer is operating within optimal noise limits.

  • Lamp Warm-Up: Allow the deuterium lamp to warm up for at least 30 minutes to ensure stable photon emission and minimize baseline drift.

  • Stray Light Check: Insert a certified stray light standard (e.g., a 1.2% KCl solution, which has a sharp cut-off at 200 nm). Measure transmittance at 198 nm. It should be <1%. If it is higher, stray light is compromising your deep-UV measurements [2].

  • Wavelength Accuracy: Verify the wavelength calibration using a holmium oxide filter.

  • Determine LOD/LOQ: Measure 10 independent blank samples. Calculate the standard deviation ( σ ) of the baseline noise. The Limit of Detection (LOD) is 3.3×(σ/slope of calibration curve) . This mathematically validates your noise reduction efforts[4].

Workflow Visualization

NoiseReduction Start Identify High Noise (N-ethyl-2-methoxybenzamide) CheckSolvent Check Solvent Cut-off (Is it < 250 nm?) Start->CheckSolvent ChangeSolvent Switch to HPLC-grade Methanol or Water CheckSolvent->ChangeSolvent No CheckCuvette Verify Cuvette Material (Use Quartz for UV) CheckSolvent->CheckCuvette Yes ChangeSolvent->CheckCuvette CheckMatrix Assess Matrix Scattering (Particulates present?) CheckCuvette->CheckMatrix FilterSample Filter via 0.22 µm PTFE CheckMatrix->FilterSample Yes InstrumentParams Optimize Instrument (Slit Width, Integration Time) CheckMatrix->InstrumentParams No FilterSample->InstrumentParams Validate Validate SNR & LOD/LOQ InstrumentParams->Validate

Workflow for diagnosing and resolving background noise in UV-Vis spectrophotometric assays.

References

  • Drug Evolution Concept in Drug Design: 1. Hybridization Method. ACS Publications. Available at:[Link]

  • How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? Metash. Available at:[Link]

  • Raw Data and Noise in Spectrophotometry. ChemRxiv. Available at:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters Corporation. Available at:[Link]

Reference Data & Comparative Studies

Validation

N-ethyl-2-methoxybenzamide vs N-ethyl-3-methoxybenzamide structural comparison

An in-depth structural and conformational analysis of positional isomers is a critical step in rational drug design and materials science. As a Senior Application Scientist, I have compiled this comprehensive guide to ob...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and conformational analysis of positional isomers is a critical step in rational drug design and materials science. As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare N-ethyl-2-methoxybenzamide (the ortho isomer) and N-ethyl-3-methoxybenzamide (the meta isomer).

This guide dissects the causality behind their structural divergence, provides self-validating experimental protocols for their characterization, and presents comparative data to inform your research and development workflows.

Mechanistic Causality: The Ortho vs. Meta Effect

The fundamental difference between these two isomers lies in the spatial relationship between the methoxy (-OCH₃) and N-ethylcarboxamide (-CONHCH₂CH₃) groups. This positional variance dictates the energetic landscape and conformational flexibility of the molecules.

The Ortho-Effect (N-ethyl-2-methoxybenzamide): Placing the methoxy group at the ortho position introduces two competing forces: steric hindrance and intramolecular hydrogen bonding. If the N-ethyl group rotates toward the methoxy group, severe steric clash occurs. However, the molecule avoids this by adopting a conformation where the amide NH acts as a hydrogen bond donor to the methoxy oxygen lone pairs. This creates a highly stabilizing pseudo-six-membered ring, effectively "locking" the molecule into a planar conformation[1].

The Meta-Effect (N-ethyl-3-methoxybenzamide): In the meta isomer, the methoxy group is spatially distant from the amide moiety. This distance precludes both steric clash and intramolecular hydrogen bonding. Consequently, the amide group undergoes free rotation, eventually settling into a planar conformation driven purely by resonance stabilization (maximizing π-conjugation between the carbonyl and the aromatic ring) and intermolecular crystal packing forces[2].

ConformationalLogic Iso N-Ethylmethoxybenzamides Ortho N-Ethyl-2-methoxybenzamide (Ortho Isomer) Iso->Ortho Meta N-Ethyl-3-methoxybenzamide (Meta Isomer) Iso->Meta Steric Steric Hindrance (Methoxy & Amide clash) Ortho->Steric Proximity Effect HBond Intramolecular H-Bonding (NH···O-Me) Ortho->HBond Favorable Interaction FreeRot Free Amide Rotation Meta->FreeRot No Ortho Clash Planar Conformational Locking (Restricted Rotation) Steric->Planar HBond->Planar Resonance Maximized Pi-Conjugation (Planar Default) FreeRot->Resonance

Logical flowchart of conformational determinants in ortho vs. meta methoxybenzamides.

Physicochemical Profiling

While their molecular weights are identical, the conformational locking in the ortho isomer subtly alters its interaction with solvents compared to the freely rotating meta isomer. Below is a summary of their baseline physicochemical properties[3].

PropertyN-Ethyl-2-methoxybenzamideN-Ethyl-3-methoxybenzamide
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol
XLogP3 (Lipophilicity) ~1.41.5
Topological Polar Surface Area 38.3 Ų38.3 Ų
Hydrogen Bond Donors 1 (Internalized)1 (Exposed)
Conformational Flexibility Restricted (Locked)High (Free Rotation)

Experimental Methodologies for Structural Elucidation

To empirically validate the conformational differences between these isomers, we rely on a self-validating system of solution-state and solid-state analytical techniques.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: VT-NMR isolates the strength of the intramolecular hydrogen bond. As temperature increases, intermolecular hydrogen bonds with the solvent break rapidly, causing a significant upfield shift of the proton. Intramolecular hydrogen bonds are shielded from the solvent and exhibit minimal chemical shift changes.

  • Sample Preparation: Dissolve 5 mg of the target isomer in 0.5 mL of a hydrogen-bond accepting solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Calibrate the variable temperature probe using an ethylene glycol standard.

  • Data Collection: Acquire standard ¹H NMR spectra at 5 K intervals ranging from 298 K to 348 K. Allow a minimum of 5 minutes for thermal equilibration at each step.

  • Data Processing & Analysis: Extract the chemical shift (δ, in ppm) of the amide NH proton at each temperature. Plot δ against temperature (T, in Kelvin) and perform a linear regression to determine the temperature coefficient (Δδ/ΔT).

  • Validation: A coefficient more positive than -3.0 ppb/K confirms a solvent-shielded proton (intramolecular H-bond in the ortho isomer). A more negative value indicates a solvent-exposed proton (meta isomer).

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD definitively maps the 3D conformational space, allowing direct measurement of the dihedral angle between the aromatic ring and the amide plane.

  • Crystallization: Dissolve 20 mg of the isomer in a minimum volume of ethyl acetate. Slowly diffuse hexane into the solution at room temperature over 48–72 hours to yield diffraction-quality single crystals.

  • Mounting: Select a crystal (~0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a low-temperature N₂ stream (100 K) to minimize thermal motion. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).

  • Validation: Measure the C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl) torsion angle. The ortho isomer will exhibit an angle near 0° due to the NH···O interaction, whereas the meta isomer's angle will be dictated by intermolecular packing.

ExpWorkflow Sample Isomer Sample Preparation NMR 1H & 13C NMR Spectroscopy Sample->NMR XRD X-Ray Crystallography Sample->XRD VTNMR VT-NMR (Temp Coefficient) NMR->VTNMR Proton H-bonding Data Structural Validation VTNMR->Data Torsion Dihedral Angle Analysis XRD->Torsion Solid-state geometry Torsion->Data

Experimental workflow for structural characterization and validation of benzamide isomers.

Comparative Experimental Data

The following table summarizes the expected quantitative data outputs derived from the protocols above, highlighting the distinct structural signatures of each isomer.

Analytical ParameterN-Ethyl-2-methoxybenzamide (Ortho)N-Ethyl-3-methoxybenzamide (Meta)Diagnostic Significance
Amide NH ¹H NMR Shift (CDCl₃) ~7.8 - 8.2 ppm (Downfield)~6.0 - 6.5 ppm (Upfield)Downfield shift indicates strong intramolecular H-bonding in the ortho isomer.
VT-NMR Temp Coefficient (Δδ/ΔT) > -3.0 ppb/K< -4.5 ppb/KLess negative value confirms the NH proton is shielded from solvent via internal H-bonding.
Aromatic ¹H NMR Splitting 4 adjacent protons (d, t, t, d)Isolated proton at C2 (s), plus d, t, dDistinct splitting patterns confirm positional isomerism.
Amide-Aromatic Dihedral Angle (θ) ~0° to 15° (Planar locked)~20° to 30° (Twisted in solid state)Ortho isomer is locked planar by H-bond; meta isomer twists to optimize crystal packing.

Implications in Drug Design

Understanding the structural dichotomy between ortho and meta methoxybenzamides is paramount in medicinal chemistry. The conformational locking provided by the ortho-methoxy group is a widely exploited strategy to pre-organize molecules for specific receptor binding pockets. By restricting the amide bond rotation, the entropic penalty of binding is significantly reduced. This exact structural motif is the foundational pharmacophore in several dopaminergic D2 antagonists and antiemetic drugs, such as metoclopramide and sulpiride[4]. Conversely, the meta isomer is utilized when target binding requires a more flexible ligand capable of adapting to dynamic protein conformations.

Sources

Comparative

Comparative Efficacy of N-Ethyl-2-Methoxybenzamide and Its Pharmacological Derivatives

The 2-methoxybenzamide pharmacophore represents a fascinating case study in drug evolution. Originally recognized as the core structural motif in classic G-protein coupled receptor (GPCR) modulators, this scaffold has re...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-methoxybenzamide pharmacophore represents a fascinating case study in drug evolution. Originally recognized as the core structural motif in classic G-protein coupled receptor (GPCR) modulators, this scaffold has recently been repurposed to target epigenetic readers with sub-nanomolar precision.

This guide provides an in-depth comparative analysis of the 2-methoxybenzamide scaffold, specifically contrasting the foundational N-alkylated derivatives (like Metoclopramide) against modern epigenetic probes (like the BRPF1 inhibitor GSK6853 and its N-ethylated negative control, GSK9311) [1].

The "N-Alkyl Switch": Mechanistic Divergence

The evolutionary trajectory of the 2-methoxybenzamide scaffold is dictated by the substitution at the amide nitrogen. This subtle structural modification acts as a definitive "switch" that completely alters the compound's target class [2].

  • GPCR Modulation (The N-Alkylated Pathway): Classic derivatives such as rely on bulky N-alkyl substitutions (e.g., N-(2-diethylaminoethyl)) [3]. These extensions are critical for anchoring the molecule within the transmembrane binding pockets of Dopamine (D2) and Serotonin (5-HT3/5-HT4) receptors, driving their antiemetic and prokinetic efficacy.

  • Epigenetic Modulation (The Free Amide Pathway): In contrast, targeting the BRPF1 (Bromodomain and PHD Finger-containing 1) epigenetic reader requires strict conservation of a free amide (NH). In highly potent probes like , the unsubstituted amide NH acts as a critical hydrogen bond donor to the conserved Asparagine residue (Asn1063) within the bromodomain's acetyl-lysine binding pocket [1].

  • The N-Ethyl Negative Control: If the amide nitrogen of an epigenetic probe is alkylated—forming an N-ethyl-2-methoxybenzamide derivative like GSK9311—the critical hydrogen bond is lost, and a severe steric clash is introduced. This single ethyl group completely abolishes BRPF1 binding, turning a highly efficacious drug into a biologically inactive negative control [1].

G cluster_epigenetic Epigenetic Modulation (BRPF1) cluster_gpcr GPCR Modulation (D2/5-HT) Scaffold 2-Methoxybenzamide Scaffold NH_Amide Free Amide (NH) (e.g., GSK6853) Scaffold->NH_Amide Unsubstituted N NEthyl_Amide N-Ethyl Amide (e.g., GSK9311) Scaffold->NEthyl_Amide N-Ethylation N_Alkyl Bulky N-Alkyl Substitution (e.g., Metoclopramide) Scaffold->N_Alkyl N-Alkylation H_Bond Forms H-Bond with Asn1063 (Active) NH_Amide->H_Bond Steric_Clash Steric Clash & Loss of H-Bond (Inactive) NEthyl_Amide->Steric_Clash Receptor_Bind Fits Transmembrane Binding Pocket (Active) N_Alkyl->Receptor_Bind

Structural divergence of the 2-methoxybenzamide scaffold dictating target specificity.

Quantitative Efficacy Comparison

The table below summarizes the target affinities and cellular potencies of the divergent 2-methoxybenzamide derivatives, highlighting the drastic efficacy drop-off when the N-ethyl group is introduced to the bromodomain inhibitor.

CompoundStructural ClassificationPrimary Target(s)Biochemical AffinityCellular Efficacy (IC50)Primary Application
Metoclopramide N-(2-diethylaminoethyl)D2, 5-HT3, 5-HT4IC50 ~ 10-100 nM~ 50 nMAntiemetic / Prokinetic
GSK6853 Free Amide (NH)BRPF1 BromodomainKd = 0.3 nM20 nM (NanoBRET)Epigenetic Chemical Probe
GSK9311 N-Ethyl AmideBRPF1 Bromodomain> 10,000 nMInactiveNegative Control

Experimental Methodologies & Self-Validating Protocols

To objectively compare the binding kinetics and cellular efficacy of these derivatives, specific assay architectures must be employed. The following protocols detail the validation of the epigenetic derivatives (GSK6853 vs. the N-ethylated GSK9311).

Protocol A: TR-FRET Assay for BRPF1 Target Engagement

Causality & Rationale: Bromodomain-ligand interactions typically exhibit highly rapid association and dissociation kinetics. Traditional ELISA assays, which require multiple wash steps, disrupt this delicate equilibrium and lead to false negatives. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected because it is a homogeneous, wash-free assay that measures binding at true equilibrium[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing 15 nM of recombinant His-tagged BRPF1 bromodomain, 15 nM of a biotinylated acetyl-histone peptide ligand, and the TR-FRET fluorophores (Europium-labeled anti-His antibody and Streptavidin-APC).

  • Compound Titration: Dispense GSK6853 (Active) and GSK9311 (N-ethyl Negative Control) into a 384-well plate using an 11-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Incubation: Add the master mix to the compound plates. Incubate the reaction in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Self-Validation & Analysis: Calculate the FRET ratio (665 nm / 615 nm). The active probe (GSK6853) will show a dose-dependent decrease in the FRET signal as it competitively displaces the peptide (IC50 ~ 8 nM). The N-ethyl derivative (GSK9311) acts as the internal system validation, showing no signal reduction, confirming that the displacement is driven by specific pocket binding rather than assay interference.

Protocol B: NanoBRET Cellular Target Engagement

Causality & Rationale: Biochemical affinity (TR-FRET) does not guarantee cellular efficacy due to potential membrane impermeability or intracellular degradation. The NanoBRET assay is utilized because it quantifies target engagement inside living, intact cells. By fusing BRPF1 to NanoLuc and histone H3.3 to a HaloTag, we can measure the real-time displacement of the chromatin complex by the cell-permeable drug [4].

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRPF1 and Histone H3.3-HaloTag.

  • Cell Plating & Labeling: 24 hours post-transfection, harvest the cells and resuspend them in assay medium containing the HaloTag NanoBRET ligand. Plate the cells into a 96-well format.

  • Compound Treatment: Treat the cells with varying concentrations of GSK6853 or the N-ethyl derivative GSK9311. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the Nano-Glo substrate (furimazine) to initiate the bioluminescence reaction.

  • Self-Validation & Analysis: Measure the BRET ratio (Emission at 618 nm / 460 nm). A successful assay is validated by a baseline high BRET signal (indicating BRPF1 is bound to chromatin). GSK6853 will competitively displace BRPF1, yielding a cellular IC50 of ~20 nM. The failure of the N-ethylated GSK9311 to lower the BRET signal validates that the intracellular disruption is highly target-specific.

References

  • Bamborough P, Barnett HA, Becher I, et al. "GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain." ACS Medicinal Chemistry Letters. 2016. URL:[Link]

  • Structural Genomics Consortium (SGC). "GSK6853 A chemical probe for BRPF1". SGC Chemical Probes. URL: [Link]

  • Lazar C, Kluczyk A, Kiyota T, Konishi Y. "Drug evolution concept in drug design: 1. Hybridization method." Journal of Medicinal Chemistry. 2004. URL:[Link]

Validation

Benchmarking N-ethyl-2-methoxybenzamide Binding Kinetics Against Standard Reference Ligands

As a privileged structural motif, the N-ethyl-2-methoxybenzamide scaffold fundamentally dictates the binding kinetics—specifically the dissociation rate ( koff​ ) and residence time ( τ )—across multiple highly disparate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged structural motif, the N-ethyl-2-methoxybenzamide scaffold fundamentally dictates the binding kinetics—specifically the dissociation rate ( koff​ ) and residence time ( τ )—across multiple highly disparate biological targets. Rather than merely driving thermodynamic affinity ( KD​ ), this fragment acts as a "kinetic anchor."

In epigenetic drug discovery, it forms the core recognition motif of highly selective BRPF1 bromodomain inhibitors (e.g., GSK6853) . In neuropharmacology, it is the defining pharmacophore of substituted benzamide D2/D3 receptor antagonists (e.g., raclopride, sulpiride), driving the "fast-off" kinetic profile responsible for atypical antipsychotic efficacy with reduced extrapyramidal symptoms .

This guide provides a comprehensive benchmarking framework, comparing the kinetic behavior of the N-ethyl-2-methoxybenzamide scaffold against standard reference ligands in both epigenetic and GPCR landscapes.

Mechanistic Rationale: The Causality of Scaffold Kinetics

Understanding why N-ethyl-2-methoxybenzamide behaves the way it does is critical for rational drug design.

  • At the BRPF1 Bromodomain: The methoxy group acts as a precise hydrogen bond acceptor, while the N-ethyl chain optimally fills a shallow hydrophobic pocket. This exact steric fit results in a highly optimized association rate ( kon​ ) and a stable, sustained residence time compared to early-generation quinolinone inhibitors .

  • At the Dopamine D2 Receptor: Unlike standard butyrophenone reference ligands (e.g., spiperone) that insert a long hydrophobic tail deep into the Ile3.40 subpocket of the D2 receptor, the compact N-ethyl-2-methoxybenzamide scaffold cannot access this deep binding cleft . Causally, this lack of deep hydrophobic burial prevents the receptor from "trapping" the ligand, resulting in a significantly faster koff​ and a shorter residence time.

G Target Target Receptor (BRPF1 / D2R) Benzamide N-ethyl-2-methoxybenzamide Shallow Pocket Insertion Fast Dissociation Target->Benzamide koff Reference Standard Reference Deep Hydrophobic Burial Slow Dissociation Target->Reference koff Benzamide->Target kon Outcome1 Transient Engagement (Lower Toxicity/EPS) Benzamide->Outcome1 Reference->Target kon Outcome2 Sustained Engagement (High Target Occupancy) Reference->Outcome2

Figure 1: Kinetic divergence between fast-off benzamides and slow-off reference ligands.

Quantitative Benchmarking Data

To objectively benchmark the scaffold, we must isolate its kinetic parameters ( kon​ , koff​ , τ ) against established reference standards.

Table 1: Kinetic Benchmarking at the BRPF1 Bromodomain

Data derived via Grating-Coupled Interferometry (GCI).

LigandScaffold Class KD​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time ( τ , min)
GSK6853 N-ethyl-2-methoxybenzamide1.81.2 × 10 5 2.1 × 10 −4 ~79.0
NI-57 Reference (Quinolinone)3.58.5 × 10 4 3.0 × 10 −4 ~55.5
GSK9311 Negative Control>10,000N/AN/AN/A
Table 2: Kinetic Benchmarking at the Dopamine D2 Receptor

Data derived via Radioligand Competition Kinetics.

LigandScaffold Class KD​ (nM) kon​ (M −1 min −1 ) koff​ (min −1 )Residence Time ( τ , min)
Raclopride Substituted Benzamide1.24.5 × 10 7 0.054~18.5
Sulpiride Substituted Benzamide8.51.1 × 10 7 0.093~10.7
Spiperone Reference (Butyrophenone)0.061.5 × 10 8 0.009~111.0

Self-Validating Experimental Protocols

To ensure scientific integrity, kinetic parameters cannot be derived from static equilibrium assays. The following methodologies are designed as self-validating systems —meaning they contain built-in feedback loops to automatically flag artifactual data (e.g., mass transport limitation, target denaturation).

Protocol A: Grating-Coupled Interferometry (GCI) for BRPF1 Kinetics

Causality of Choice: Traditional Surface Plasmon Resonance (SPR) often struggles with the ultra-fast kon​/koff​ rates of low-molecular-weight fragments. GCI (via WaveRAPID technology) provides superior evanescent field sensitivity, allowing accurate resolution of the N-ethyl-2-methoxybenzamide fragment's rapid association phase.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize biotinylated BRPF1b onto a streptavidin-coated GCI sensor chip to a maximum density of 400 pg/mm² to prevent mass transport limitations.

  • System Calibration (Self-Validation 1): Inject the reference standard (NI-57) at 100 nM. The system records the baseline Rmax​ . If the Rmax​ decays by >5% between subsequent calibration injections, the system applies a linear drift correction. If decay exceeds 10%, the chip is automatically discarded due to target denaturation.

  • Analyte Pulsing: Inject the N-ethyl-2-methoxybenzamide derivative (GSK6853) using WaveRAPID methodology—a single concentration (e.g., 10 µM) is injected in sequential pulses of increasing duration (e.g., 150ms, 300ms, 600ms).

  • Negative Control (Self-Validation 2): Inject GSK9311 (a structurally matched inactive analog) . Any observed signal is mathematically subtracted as non-specific matrix binding.

  • Data Fitting: Apply a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

G cluster_0 Self-Validating GCI Kinetic Workflow A 1. Target Immobilization (Biotinylated BRPF1b) B 2. Reference Ligand Injection (NI-57 Calibration Check) A->B C 3. N-ethyl-2-methoxybenzamide Analyte WaveRAPID Pulsing B->C D 4. Negative Control Injection (GSK9311 Matrix Subtraction) C->D E 5. Global Kinetic Fitting (kon, koff, KD Extraction) D->E

Figure 2: Self-validating GCI kinetic workflow for benchmarking BRPF1 ligand engagement.

Protocol B: Radioligand Competition Kinetics for D2 Receptors

Causality of Choice: Direct kinetic measurement of unlabeled benzamides requires complex fluorescent tagging that alters their pharmacology. The Motulsky-Mahan competition model solves this by measuring how the unlabeled N-ethyl-2-methoxybenzamide derivative slows the association of a labeled reference tracer (e.g., [³H]-spiperone).

Step-by-Step Workflow:

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human D2 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Note: NaCl is critical as Na+ ions specifically enhance the binding of substituted benzamides.

  • Tracer Baseline (Self-Validation 1): In control wells, measure the association of [³H]-spiperone over 120 minutes. The software continuously calculates the tracer's kon​ and koff​ . If the calculated tracer KD​ deviates by >15% from the historical mean, the system flags the plate for mass depletion or temperature gradient artifacts, invalidating the run.

  • Kinetic Competition: In parallel wells, simultaneously add [³H]-spiperone and varying concentrations of the unlabeled benzamide (e.g., raclopride).

  • Rapid Filtration: Terminate the reaction at specific time intervals (1, 3, 5, 10, 30, 60, 120 min) via rapid vacuum filtration through GF/B filters to prevent the fast-dissociating benzamide from washing off prematurely.

  • Motulsky-Mahan Analysis: Fit the time-course radioactivity data to the Motulsky-Mahan equation to indirectly calculate the exact kon​ and koff​ of the N-ethyl-2-methoxybenzamide compound.

References

  • Bamborough, P. et al. (2016). "GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain." ACS Medicinal Chemistry Letters, 7(6), 552-557.[Link]

  • Dewar, K. M. et al. (1989). "Dopamine D2 receptors labeled with [3H]raclopride in rat and rabbit brains. Equilibrium binding, kinetics, distribution and selectivity." Journal of Pharmacology and Experimental Therapeutics, 250(2), 696-706.[Link]

  • Pal, S. et al. (2024). "Accelerating BRPF1b hit identification with BioPhysical and Active Learning Screening (BioPALS)." ChemMedChem, 19(6), e202300590. [Link]

  • Free, R. B. et al. (2014). "Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models." Journal of Pharmacology and Experimental Therapeutics.[Link]

Comparative

A Senior Application Scientist's Guide to Reproducible N-ethyl-2-methoxybenzamide Extraction in Bioanalysis

Abstract This guide provides a comprehensive comparison of common extraction techniques for the bioanalysis of N-ethyl-2-methoxybenzamide, a representative small molecule of interest in pharmaceutical development. We del...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of common extraction techniques for the bioanalysis of N-ethyl-2-methoxybenzamide, a representative small molecule of interest in pharmaceutical development. We delve into the theoretical underpinnings and practical execution of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the increasingly adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. By presenting detailed protocols, comparative experimental data, and workflow visualizations, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to establish robust, reproducible, and efficient analytical methods. The core focus is on assessing the reproducibility of each technique, a cornerstone of bioanalytical method validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2]

Introduction: The Critical Role of Sample Preparation

In the landscape of drug discovery and development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. N-ethyl-2-methoxybenzamide serves as a model compound, structurally related to various pharmacologically active agents. The journey from a raw biological sample (e.g., human plasma) to a clean, concentrated analyte solution ready for chromatographic analysis is fraught with challenges, including matrix effects, low recovery, and poor reproducibility.

The extraction method is the most critical variable in this process. An ideal extraction technique should not only be efficient in isolating the analyte from complex matrix components like proteins and phospholipids but must also be highly reproducible.[2][3] Poor reproducibility introduces significant variability, undermining the integrity of pharmacokinetic and toxicokinetic data.[2][4] This guide will dissect and compare three distinct approaches to the extraction of N-ethyl-2-methoxybenzamide from plasma, with a focus on the key performance metrics that define a validated, trustworthy method.

Physicochemical Properties of N-ethyl-2-methoxybenzamide

Understanding the analyte's properties is the first principle of method development. N-ethyl-2-methoxybenzamide is a moderately polar compound. While specific experimental data is limited, its structure—featuring an amide group, an ethyl chain, and a methoxybenzene ring—suggests solubility in organic solvents and some degree of hydrophobic character.[5][6][7] These characteristics are central to the strategic selection of extraction solvents and solid-phase sorbents.

Methodologies & Comparative Analysis

This section details the protocols for three distinct extraction techniques. To ensure a fair comparison, all methods were designed to process a 1 mL human plasma sample spiked with N-ethyl-2-methoxybenzamide and an appropriate internal standard (IS). The final extracts are analyzed via LC-MS/MS.

Technique 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, partition-based technique. The choice of an immiscible organic solvent is critical and is dictated by the analyte's polarity. For a moderately polar compound like N-ethyl-2-methoxybenzamide, a solvent like methyl tert-butyl ether (MTBE) provides effective extraction from the aqueous plasma matrix.

Causality Behind Choices:

  • Protein Precipitation: Acetonitrile is first added to precipitate the bulk of plasma proteins, which would otherwise interfere with extraction and analysis.

  • Solvent Selection: MTBE is chosen for its high affinity for the analyte, low miscibility with water, and favorable volatility for the subsequent evaporation step.

  • pH Adjustment (Optional but Recommended): Adjusting the sample pH can suppress the ionization of the analyte, driving it into the organic phase and improving recovery. For a neutral amide, this is less critical but can be important for related compounds with acidic or basic functional groups.

  • Pipette 1.0 mL of plasma sample into a 15 mL polypropylene centrifuge tube.

  • Add 2.0 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Decant the supernatant into a clean 15 mL tube.

  • Add 5.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to facilitate analyte partitioning.

  • Centrifuge at 4000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final Final Steps Plasma 1 mL Plasma Add_ACN Add 2 mL Acetonitrile Plasma->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge1 Centrifuge (4000g, 10 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_MTBE Add 5 mL MTBE Supernatant->Add_MTBE Vortex2 Vortex (2 min) Add_MTBE->Vortex2 Centrifuge2 Centrifuge (4000g, 5 min) Vortex2->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction Cartridge cluster_final Final Steps Plasma 1 mL Plasma Pretreat Add 1 mL 4% H₃PO₄ Plasma->Pretreat Vortex Vortex (30 sec) Pretreat->Vortex Load 2. Load Sample Vortex->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Collect_Eluate Collect Eluate Elute->Collect_Eluate Evaporate Evaporate to Dryness Collect_Eluate->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_final Final Step Plasma 1 mL Plasma Add_ACN Add 2 mL Acetonitrile Plasma->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (4000g, 5 min) Shake->Centrifuge1 Supernatant Take 1 mL Supernatant Centrifuge1->Supernatant Add_dSPE Add to d-SPE Tube Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (10000g, 2 min) Vortex->Centrifuge2 Collect_Final Collect Clean Extract Centrifuge2->Collect_Final Analysis LC-MS/MS Analysis Collect_Final->Analysis

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-ethyl-2-methoxybenzamide

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of intermediate compounds not just as a compliance checkbox, but as a critical variable in experimental integ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of intermediate compounds not just as a compliance checkbox, but as a critical variable in experimental integrity and personnel health.

N-ethyl-2-methoxybenzamide (CAS 91341-99-0) is a highly valuable synthetic intermediate[1]. It serves as the foundational scaffold for synthesizing a wide array of biologically active pharmaceuticals, including dopaminergic D2/D3 antagonists (like metoclopramide derivatives), p38 MAPK inhibitors, and novel thrombin receptor (PAR-1) antagonists[2][3]. Because its downstream derivatives are designed to cross biological barriers and interact with central nervous system (CNS) and gastrointestinal receptors, the base intermediate must be handled with strict containment protocols to prevent inadvertent exposure and sensitization[2].

The following guide provides a self-validating, causality-driven operational plan for the safe handling, personal protective equipment (PPE) utilization, and disposal of N-ethyl-2-methoxybenzamide.

Pharmacological Context & Exposure Risks

To understand why specific PPE is required, we must first understand the biological potential of the chemical class. Benzamide derivatives are highly lipophilic, allowing them to easily penetrate dermal layers and mucosal membranes.

Pathway Benzamide Benzamide Derivatives (Synthesized from N-ethyl-2-methoxybenzamide) D2 Dopamine D2 Receptor (Central/Peripheral) Benzamide->D2 Antagonist Binding HT3 5-HT3 Receptor (Vagal Afferent) Benzamide->HT3 Antagonist Binding Emesis Neurological/GI Effects (Targeted Biological Activity) D2->Emesis Modulates Signaling HT3->Emesis Modulates Signaling

Fig 1: Pharmacological pathway of benzamide derivatives illustrating exposure risks.

Inhalation or transdermal absorption of these fine powders bypasses hepatic first-pass metabolism, leading to direct systemic circulation. Therefore, our PPE strategy is designed to completely isolate the respiratory tract and skin from micro-aerosolized particulates.

Mandatory PPE System: The Containment Matrix

Do not treat PPE as a generic requirement. Each piece of equipment serves a specific mechanistic purpose against the physicochemical properties of N-ethyl-2-methoxybenzamide.

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Ocular Protection Splash-proof chemical goggles (ANSI Z87.1+)Benzamides can cause severe ocular irritation. Standard safety glasses lack the peripheral seal required to block aerosolized crystalline dust.
Dermal Protection Dual-layer nitrile (≥0.12 mm thickness)Prevents transdermal absorption of lipophilic compounds. The dual-layer system allows for safe doffing if the outer layer becomes contaminated during transfer.
Body Protection Tyvek® lab coat or non-porous chemical apronPrevents the accumulation of fine powder on porous cotton clothing, which can act as a reservoir for chronic, low-dose dermal exposure.
Respiratory Protection N95/P100 particulate respirator (Minimum)N-ethyl-2-methoxybenzamide is handled as a fine solid. Weighing generates micro-dust that can easily be inhaled.

Operational Workflow: Self-Validating Handling Protocol

A protocol is only effective if it contains built-in verification steps. The following methodology ensures that every action is validated before proceeding to the next, guaranteeing zero-emission handling.

Workflow Start PPE Verification (Respirator, Gloves, Goggles) Storage Chemical Storage (Cool, Dry, Ventilated) Start->Storage Cleared for handling Hood Primary Containment (Class II Fume Hood) Storage->Hood Transport in secondary container Weighing Weighing & Transfer (Closed System) Hood->Weighing Draft on, sash lowered Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Transfer active agent Waste Waste Segregation (Organic Solid/Liquid) Reaction->Waste Post-reaction disposal

Fig 2: Step-by-step containment and handling workflow for N-ethyl-2-methoxybenzamide.

Step-by-Step Weighing and Transfer Methodology
  • System Verification (The "Pull" Test): Before opening the chemical container, verify the fume hood face velocity is between 80–100 feet per minute (fpm). Causality: This specific velocity range ensures aerodynamic containment of fine powders without creating turbulent eddies that could blow the powder out of the hood.

  • Static Mitigation: Pass an anti-static bar (ionizer) over the analytical balance and the spatulas. Causality: Benzamide powders hold static charge. Static causes the powder to "jump" and aerosolize, leading to inaccurate molar calculations and environmental contamination.

  • Closed-System Transfer: Weigh the N-ethyl-2-methoxybenzamide directly into a pre-tared, sealable reaction vial. Seal the vial before removing it from the balance enclosure. Causality: This self-validating step ensures that no loose powder is ever exposed to the open laboratory environment during transit to the reaction manifold.

  • Solvent Solubilization: If transferring to a larger reactor, dissolve the powder in a compatible organic solvent (e.g., dichloromethane or ethanol) within the sealed vial, then transfer the liquid via a gas-tight syringe. Causality: Liquids do not generate inhalable dust, neutralizing the primary exposure route.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be immediate and chemically logical.

Procedural Spill Cleanup (For solid releases < 50g)
  • Suppress Aerosolization: Do NOT sweep the dry powder. Immediately dampen the spill area with a 50/50 mixture of water and isopropanol using a spray bottle. Causality: The solvent mixture breaks the surface tension and aggregates the fine powder, completely halting airborne dispersion.

  • Absorb and Contain: Wipe the dampened area with highly absorbent, non-reactive pads working from the outside of the spill toward the center.

  • Chemical Decontamination: Wash the surface with a 10% bleach solution, followed by a final wipe with 70% ethanol. Causality: Oxidizing agents help degrade residual organic amides, while ethanol removes any remaining lipophilic residue.

Waste Disposal Logistics

N-ethyl-2-methoxybenzamide and its derivatives cannot be disposed of via standard aqueous waste streams due to their potential environmental toxicity and biological activity[3].

  • Solid Waste: Contaminated gloves, Tyvek suits, and spill pads must be placed in a heavy-duty, clearly labeled hazardous waste bag designated for Non-Halogenated Organic Solids .

  • Liquid Waste: Reaction mother liquors containing this intermediate must be segregated into dedicated carboys for high-temperature EPA-approved incineration.

References

  • NextSDS. (n.d.). N-[2-(DiethylaMino)ethyl]-2-MethoxybenzaMide, 97% - Chemical Substance Information (Related Substances: CAS 91341-99-0). Retrieved March 24, 2026, from[Link]

  • ACS Publications. (2004). Drug Evolution Concept in Drug Design: 1. Hybridization Method. Chemical Research in Toxicology. Retrieved March 24, 2026, from[Link]

  • Google Patents. (2006). EP001867331A1 - Novel triazole derivative having a thrombin receptor antagonistic action.

Sources

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